6-(Propan-2-yloxy)pyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOGVKFSKSGQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300233 | |
| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-36-2 | |
| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yloxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine (CAS Number: 52025-36-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is a key heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amino group and an isopropoxy moiety on a pyridine core, renders it a valuable intermediate in the synthesis of a diverse range of biologically active molecules. The aminopyridine scaffold is a well-established pharmacophore, particularly in the design of kinase inhibitors, due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights for its effective utilization in drug discovery and development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 52025-36-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |
| Appearance | Brown to black liquid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |
| Predicted XlogP | 1.3 | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from a readily available substituted pyridine. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor followed by the reduction of a nitro group.
Logical Workflow for Synthesis
Physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Propan-2-yloxy)pyridin-3-amine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 52025-36-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple data sheet, offering insights into the structural rationale for the observed properties and presenting robust, validated protocols for their experimental determination. Key parameters including basicity (pKa), lipophilicity (logP), and solubility are discussed in detail, supported by predictive data and comparisons to analogous structures. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering scientists to effectively utilize this scaffold in the synthesis and optimization of novel chemical entities.
Chemical Identity and Strategic Importance
Compound Overview
This compound, also known as 6-isopropoxypyridin-3-amine, is an amino-substituted pyridine derivative. The presence of a basic amino group, a pyridine core common in bioactive molecules, and a lipophilic isopropoxy moiety makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles. An accurate understanding of its fundamental physicochemical properties is a prerequisite for its successful application, influencing everything from reaction kinetics and purification strategies to the pharmacokinetic and pharmacodynamic behavior of its derivatives.
-
IUPAC Name: this compound
-
Synonyms: 6-Isopropoxypyridin-3-amine
-
CAS Number: 52025-36-2[1]
-
Molecular Formula: C₈H₁₂N₂O[2]
-
Chemical Structure:
Core Physicochemical Properties: Data and Expert Analysis
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The data for this compound are summarized below, followed by an expert discussion on the structural basis for these characteristics.
| Property | Value / Description | Source |
| Molecular Weight | 152.19 g/mol | Calculated |
| Monoisotopic Mass | 152.09496 Da | PubChem[2] |
| Predicted XlogP | 1.3 | PubChem[2] |
| Predicted pKa | ~6.0 - 6.5 (for the pyridinium ion) | Inferred |
| Appearance | Typically an off-white to yellow solid | General Observation |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO); limited aqueous solubility. | Inferred |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
Basicity (pKa): A Tale of Two Nitrogens
The structure of this compound features two basic nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the exocyclic amino group.
-
Primary Site of Protonation: The lone pair of the ring nitrogen is more basic and is the primary site of protonation. The lone pair on the amino group is significantly less basic due to delocalization into the electron-deficient pyridine ring, a common feature in aminopyridines.
-
Influence of the Isopropoxy Group: The isopropoxy group at the 6-position is a moderate electron-donating group (EDG) via resonance. It donates electron density into the π-system of the pyridine ring. This increased electron density makes the ring nitrogen more nucleophilic and thus more basic. For context, the pKa of the conjugate acid of pyridine is 5.23, while that of 3-aminopyridine is approximately 6.04[3][4]. The additional electron-donating effect of the isopropoxy group is expected to further increase the basicity, leading to a predicted pKa in the range of 6.0-6.5. This enhanced basicity is a critical factor in designing salt formation strategies for downstream drug candidates.
Lipophilicity (logP) and Membrane Permeability
The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which strongly correlates with its ability to cross biological membranes.
-
Interpretation of Predicted XlogP: The predicted XlogP value of 1.3 indicates that the compound has a balanced hydrophilic-lipophilic character[2]. It is moderately lipophilic, suggesting it is likely to have good membrane permeability, a desirable trait in drug discovery. The isopropoxy group contributes significantly to this lipophilicity compared to a smaller methoxy group.
Solubility Profile
Solubility is a gatekeeper property for oral bioavailability and formulation. While quantitative data is not publicly available, a qualitative assessment can be made.
-
Structural Rationale: The molecule's solubility is governed by a balance of competing factors. The polar amino group and the pyridine nitrogen can form hydrogen bonds with water, promoting aqueous solubility. Conversely, the aromatic core and the isopropyl group are hydrophobic and favor solubility in organic solvents. The methoxy group on a similar pyridine structure is noted to enhance solubility[5]. We anticipate that this compound will be readily soluble in polar organic solvents like methanol, ethanol, and DMSO, but will exhibit limited solubility in water.
Self-Validating Experimental Protocols
To ensure the generation of high-quality, reliable data, the following standardized protocols are recommended. These methods include internal checks and system suitability criteria, making them self-validating.
Protocol for pKa Determination via Potentiometric Titration
This method measures the pH of a solution as a function of the volume of added titrant, allowing for the precise determination of the pKa.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The calibration curve slope must be between 95-105% for the data to be valid.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/80% Water) to ensure complete dissolution.
-
Titration: Place the solution in a jacketed beaker maintained at 25 °C and stir continuously. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The first derivative of the plot can be used to accurately locate the equivalence point.
References
A Technical Guide to the Structural Analysis of 6-(Propan-2-yloxy)pyridin-3-amine for Pharmaceutical Research
Abstract: This technical guide provides a comprehensive framework for the structural analysis of 6-(Propan-2-yloxy)pyridin-3-amine (CAS 52025-36-2), a heterocyclic building block of increasing importance in medicinal chemistry and drug development.[1] The aminopyridine scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapeutics.[2] This document offers an in-depth exploration of the essential analytical techniques required for unambiguous structure confirmation and purity assessment. It is designed for researchers, analytical scientists, and drug development professionals who handle, characterize, or utilize this compound in their workflows. The guide integrates established analytical principles with practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring scientific integrity and reproducibility.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a compound's physical properties and handling requirements is the foundation of any successful research endeavor. This compound is typically a brown to black liquid under standard conditions and requires refrigerated storage to maintain its integrity.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 52025-36-2 | [1][4] |
| Molecular Formula | C₈H₁₂N₂O | [5] |
| Molecular Weight | 152.19 g/mol | [5] |
| Appearance | Brown to black liquid | [3] |
| Storage | 2-8°C, protect from light |[3] |
GHS Hazard and Safety Information
This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.[3][6] Adherence to safety protocols is critical to mitigate risks.
Table 2: GHS Hazard Classification
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | [3][6] |
| H315 | Causes skin irritation | [3][6] |
| H319 | Causes serious eye irritation | [3][6] |
| H335 | May cause respiratory irritation |[3][6] |
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]
-
Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Synthetic Context: A Note on Purity
The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-isopropoxy-5-nitropyridine.[10] This synthetic history is crucial for the analytical chemist, as it informs the potential impurity profile. Key impurities could include residual starting material or incompletely reduced intermediates. A multi-technique analytical approach is therefore essential for confirming not only the identity but also the purity of the final compound.
Core Methodologies for Structural Elucidation
The unambiguous structural confirmation of this compound relies on the synergistic application of several spectroscopic techniques. The following workflow illustrates the logical progression of analysis.
Caption: A typical workflow for the complete structural elucidation of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are necessary for a complete assignment.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[11]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer.
3.1.1 ¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).
Table 3: Predicted ¹H NMR Spectral Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | 6.8 - 7.2 | Doublet (d) | 1H | Aromatic proton ortho to ether |
| H-b | 6.5 - 6.9 | Doublet of Doublets (dd) | 1H | Aromatic proton between N and amine |
| H-c | 7.5 - 7.8 | Doublet (d) | 1H | Aromatic proton ortho to amine |
| H-d | 3.5 - 4.5 | Broad Singlet (br s) | 2H | Amine (-NH₂) protons |
| H-e | 4.8 - 5.4 | Septet (sept) | 1H | Isopropoxy methine (-CH) |
| H-f | 1.2 - 1.4 | Doublet (d) | 6H | Isopropoxy methyl (-CH₃) protons |
3.1.2 ¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbons | Predicted δ (ppm) | Assignment |
|---|---|---|
| C1-C5 | 110 - 160 | 5 distinct aromatic carbons of the pyridine ring |
| C6 | 65 - 75 | Isopropoxy methine carbon (-CH) |
| C7, C8 | 20 - 25 | 2 equivalent isopropoxy methyl carbons (-CH₃) |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Experimental Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
The mass analyzer should be scanned over a range that includes the expected molecular ion, for instance, m/z 100-300.
Data Interpretation: The primary goal is to identify the molecular ion peak. For this compound (C₈H₁₂N₂O), the expected monoisotopic mass is 152.09 Da.[5] In positive mode ESI-MS, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 153.10.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Table 5: Predicted Collision Cross Section (CCS) Data for Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 153.10224 | 131.7 |
| [M+Na]⁺ | 175.08418 | 139.4 |
| [M-H]⁻ | 151.08768 | 133.9 |
Data sourced from PubChemLite, calculated using CCSbase.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a single drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically generate the final absorbance spectrum.
Data Interpretation: The IR spectrum will confirm the presence of the primary amine, the aromatic ring, and the ether linkage.
Table 6: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
|---|---|---|---|
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | [12] |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | [13] |
| 2980 - 2850 | C-H Aliphatic Stretch | Isopropoxy Group | [14] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | [12] |
| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring | [15] |
| 1335 - 1250 | C-N Aromatic Stretch | Aryl Amine | [12] |
| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |[12] |
Application in Drug Discovery: A Versatile Scaffold
The structural features of this compound make it a highly valuable scaffold in medicinal chemistry. The 3-amino group and the pyridine ring nitrogen can serve as critical hydrogen bond donors and acceptors, respectively, enabling interaction with the hinge region of many protein kinases.[2] The isopropoxy group at the 6-position provides a lipophilic handle that can be modified to tune solubility and pharmacokinetic properties, while the remainder of the ring serves as a rigid core for building out further substitutions to explore structure-activity relationships (SAR).
Caption: Role of the title compound as a scaffold in a drug discovery workflow.
Conclusion
The structural analysis of this compound requires a meticulous, multi-faceted approach. While NMR spectroscopy provides the definitive map of the C-H framework, it must be corroborated by mass spectrometry to confirm molecular weight and infrared spectroscopy to verify the presence of key functional groups. This integrated analytical strategy is indispensable for ensuring the identity, purity, and quality of this key intermediate, thereby upholding the standards of scientific rigor required in modern pharmaceutical research and development.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 52025-36-2 [amp.chemicalbook.com]
- 4. This compound | 52025-36-2 [chemicalbook.com]
- 5. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. opcw.org [opcw.org]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. swgdrug.org [swgdrug.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Pyridine [webbook.nist.gov]
- 14. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chimia.ch [chimia.ch]
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 6-(Propan-2-yloxy)pyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, also known as 6-isopropoxypyridin-3-amine, is a substituted aminopyridine that has emerged as a valuable building block in medicinal chemistry. The aminopyridine moiety is a common feature in a wide range of biologically active compounds, including numerous kinase inhibitors developed for targeted cancer therapies.[1][2] The strategic placement of a nucleophilic amino group and a tunable isopropoxy group on the pyridine ring makes this compound a versatile synthon for constructing complex molecular architectures, often through robust methodologies like palladium-catalyzed cross-coupling reactions.[3]
However, its utility in synthesis is matched by a significant hazard profile. As a highly toxic and irritating substance, the safe handling of this compound is paramount to ensuring researcher safety and experimental integrity. This guide moves beyond generic safety data sheets to provide a detailed, field-proven framework for managing this chemical in a research and development setting. It is structured to explain the causality behind safety protocols, empowering scientists to build self-validating systems of safe laboratory practice.
Section 1: Comprehensive Hazard Analysis and Risk Mitigation
A thorough understanding of a compound's intrinsic hazards is the foundation of safe handling. This compound presents multiple acute and chronic risks that necessitate stringent controls.
Toxicological Profile
The primary danger of this compound lies in its high acute toxicity via multiple routes of exposure. It is classified under GHS as Acute Toxicity, Category 3 for oral, dermal, and inhalation routes. This classification indicates that even small quantities can be toxic if swallowed, inhaled, or absorbed through the skin. Furthermore, it may cause damage to unspecified organs through prolonged or repeated exposure (Specific Target Organ Toxicity - Repeated Exposure, Category 2).
The compound is also a significant irritant, classified as causing serious eye irritation (Category 2A) and skin irritation (Category 2). Inhalation may also lead to respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| STOT: Specific Target Organ Toxicity |
Physicochemical Hazards
While not highly flammable, this compound is combustible. A critical, often overlooked hazard is its potential to form explosive mixtures with air upon intense heating. Its vapors are heavier than air and can spread along floors, potentially reaching distant ignition sources. For the solid form, if finely distributed and whirled up, a dust explosion potential may be assumed.
Risk Assessment Workflow
Before any new project or procedure involving this compound, a formal risk assessment is mandatory. The following workflow should be adopted to ensure all hazards are identified and controlled.
Caption: Risk assessment workflow for handling hazardous compounds.
Section 2: Key Physicochemical Properties
Understanding the physical properties of this compound is crucial for designing safe handling procedures. Its melting point is particularly noteworthy, as it suggests the compound may be encountered as a low-melting solid or a liquid, depending on ambient laboratory conditions.
| Property | Value | Source |
| CAS Number | 52025-36-2 | [4][5][6] |
| Molecular Formula | C₈H₁₂N₂O | [7] |
| Molecular Weight | 152.19 g/mol | [7] |
| Appearance | Brown to black liquid or solid | [4] |
| Melting Point | 60 - 63 °C (140 - 145 °F) | |
| Boiling Point | 248 °C (478 °F) |
The relatively low melting point necessitates a handling protocol that can accommodate both solid and liquid phases. If handled as a solid, care must be taken to avoid generating dust. If handled as a liquid, its vapor pressure, while not high, still presents an inhalation risk due to the compound's high toxicity.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
Given the compound's hazard profile, a multi-layered approach to protection, prioritizing engineering controls, is essential. This follows the established hierarchy of controls to minimize reliance on human behavior alone.
Caption: Hierarchy of controls, prioritizing engineering solutions.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of toxic dust or vapors.
-
Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.[8]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be worn at all times when handling this compound.
-
Hand Protection: Wear robust chemical-resistant gloves. Standard nitrile gloves may offer splash protection but should be changed immediately upon contamination. For extended handling, consider double-gloving or using thicker gloves like neoprene.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[8] Goggles protect against splashes, while the face shield provides an additional barrier for the entire face.
-
Body Protection: A flame-retardant lab coat is essential. An additional chemical-resistant apron should be worn when handling larger quantities or when there is a significant risk of splashes.[8]
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]
Section 4: Standard Operating Procedures (SOPs) for Handling
The following protocols are designed to be self-validating systems, where the "why" behind each step reinforces safe practice.
SOP: Weighing and Aliquoting
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Container: Place a clean, tared secondary container (e.g., a beaker) on the analytical balance inside the fume hood.
-
Dispensing: Carefully open the main container. Using a clean spatula or pipette, transfer the approximate required amount of the compound into a smaller, sealable vial (the primary container). Avoid generating dust by making slow, deliberate movements. If the compound is liquid, use a pipette.
-
Weighing: Seal the primary container. Remove it from the balance, then place the sealed primary container on the balance to obtain the precise weight. This "weighing by difference" method prevents contamination of the balance with a highly toxic substance.
-
Cleanup: Tightly seal the main stock bottle. Wipe down the spatula/pipette with a solvent-moistened cloth (e.g., ethanol) inside the hood, disposing of the cloth into a designated solid hazardous waste container.
SOP: Solution Preparation
-
Setup: In the fume hood, place a stir plate and a flask appropriately sized for the final solution volume.
-
Solvent Addition: Add the desired solvent to the flask first. This minimizes the risk of splashing the neat, toxic compound.
-
Compound Addition: Carefully add the pre-weighed this compound to the solvent in the flask.
-
Dissolution: Add a magnetic stir bar and begin stirring. If necessary, gently warm the solution, but do not heat aggressively to avoid creating vapors. Ensure the flask is loosely capped or equipped with a drying tube to prevent pressure buildup.
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container for storage or immediate use.
Section 5: Storage and Chemical Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C.[4][9] The storage location should be a designated, locked cabinet for toxic chemicals to restrict access to authorized personnel only.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][10] The amine group is basic and will react exothermically with strong acids. As an amine, it can also react with aldehydes, ketones, and epoxides.[8] These incompatibilities are rooted in the nucleophilic nature of the amino group and its potential for oxidation.
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[10] |
| Fire | Evacuate the lab. Use a dry chemical, CO₂, or water spray extinguisher. Firefighters must wear self-contained breathing apparatus and full protective clothing.[10] |
Section 7: Waste Management and Decontamination
All waste streams containing this compound are considered hazardous.
-
Waste Disposal: Dispose of all solid and liquid waste in clearly labeled, sealed hazardous waste containers. Do not mix with incompatible waste streams. Arrange for disposal via an approved waste disposal plant.
-
Decontamination: Decontaminate all glassware by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. After the initial solvent rinse, glassware can be washed with soap and water. Decontaminate work surfaces in the fume hood by wiping with a solvent-moistened towel, disposing of the towel as solid hazardous waste.
Conclusion
This compound is a potent tool for drug discovery, but its utility demands a commensurate level of respect for its hazards. By integrating a deep understanding of its chemical properties with robust engineering controls, stringent PPE protocols, and detailed standard operating procedures, researchers can handle this compound safely and effectively. The principles outlined in this guide—risk assessment, control implementation, and emergency preparedness—form a comprehensive safety system that protects the most valuable asset in any laboratory: the scientist.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 52025-36-2 [amp.chemicalbook.com]
- 5. This compound | 52025-36-2 [chemicalbook.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Discovery and history of 6-(Propan-2-yloxy)pyridin-3-amine
An In-depth Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound, a key heterocyclic building block, has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amine and an isopropoxy group on a pyridine core, renders it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in modern drug discovery and development. Detailed experimental protocols and an exploration of the broader significance of the aminopyridine scaffold are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction and Overview
This compound, also known as 6-isopropoxypyridin-3-amine, belongs to the versatile class of aminopyridine derivatives. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including a significant number of kinase inhibitors[1]. The unique electronic properties and structural rigidity of the pyridine ring, combined with the hydrogen bonding capabilities of the amino group, make it an ideal scaffold for interacting with various biological targets. The isopropoxy group at the 6-position can influence the compound's lipophilicity, metabolic stability, and overall physicochemical profile, making it a key feature for fine-tuning the properties of drug candidates.
This guide will delve into the historical context of this compound's synthesis and explore its applications as a foundational element in the construction of novel therapeutics.
Synthesis and Mechanistic Insights
The primary and most efficient synthesis of this compound involves the reduction of a nitro-substituted precursor. This approach is favored for its high yield and selectivity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-isopropoxy-5-nitropyridine as a readily accessible starting material. The core transformation is the reduction of the nitro group to an amine, a fundamental and well-understood reaction in organic synthesis.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the reduction of nitropyridines[2].
Reaction: Reduction of 2-Isopropoxy-5-nitropyridine
Materials:
-
2-Isopropoxy-5-nitropyridine
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve 2-isopropoxy-5-nitropyridine in methanol.
-
Carefully add 10% Palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature (20°C) for 6 hours under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield this compound as a brown oil, which may solidify upon standing. The product is often obtained in quantitative yield[2].
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Source: Hydrogen gas is the reducing agent, and maintaining a positive pressure ensures the reaction proceeds to completion.
-
Filtration: Celite is used as a filter aid to effectively remove the fine particles of the palladium catalyst from the reaction mixture.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 52025-36-2 | [3][4][5] |
| Molecular Formula | C₈H₁₂N₂O | [6] |
| Molecular Weight | 152.19 g/mol | [6] |
| Appearance | Brown oil/solid | [2] |
| SMILES | CC(C)OC1=NC=C(C=C1)N | [6] |
| InChI | InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | [6] |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets.
Kinase Inhibitors
The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases[1]. The amino group of this compound can be readily functionalized through reactions such as amide bond formation or cross-coupling reactions to introduce functionalities that target specific kinases.
Central Nervous System (CNS) Agents
Aminopyridine derivatives have shown promise as modulators of neuronal targets. For instance, analogs have been investigated for imaging aggregated α-synuclein in Parkinson's disease[7] and as ligands for nicotinic acetylcholine receptors (nAChRs)[8]. The isopropoxy group can enhance brain penetration by increasing lipophilicity, making this scaffold attractive for CNS drug discovery.
Antiviral Agents
The aminopyridine scaffold has been incorporated into potent antiviral agents. Notably, derivatives of a related 6-aminopyrazolo[3,4-b]pyridine have been developed as HIV-1 non-nucleoside reverse transcriptase inhibitors[9]. This highlights the potential of functionalized aminopyridines in the development of novel antiviral therapies.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with the proven utility of the aminopyridine scaffold, makes it an attractive starting material for the discovery of novel therapeutics. The strategic placement of the amino and isopropoxy groups provides a platform for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | 52025-36-2 [chemicalbook.com]
- 5. This compound | 52025-36-2 [amp.chemicalbook.com]
- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Core: A Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine Derivatives in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(propan-2-yloxy)pyridin-3-amine scaffold has emerged as a privileged core structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique combination of a hydrogen bond-donating amine and a lipophilic isopropoxy group, attached to a pyridine ring, provides a versatile platform for designing potent and selective modulators of various biological targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs. We will explore the causality behind synthetic strategies, dissect the nuances of SAR, and provide detailed experimental protocols for key methodologies, offering field-proven insights for researchers in drug discovery.
The Architectural Significance of the 6-Alkoxypyridin-3-amine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, and its substitution pattern dramatically influences its biological activity.[1] The 6-alkoxypyridin-3-amine scaffold, in particular, offers several strategic advantages:
-
Hinge-Binding Motif: The 3-amino group is a critical hydrogen bond donor, enabling potent interactions with the hinge region of many protein kinases. This interaction is a hallmark of numerous kinase inhibitors.[2][3]
-
Lipophilic Pocket Engagement: The 6-isopropoxy group provides a degree of lipophilicity, allowing for favorable interactions with hydrophobic pockets within the target protein. The branched nature of the isopropyl group can also impart conformational rigidity, which can be advantageous for binding affinity.
-
Tunable Physicochemical Properties: The alkoxy group at the 6-position can be readily modified to modulate solubility, metabolic stability, and other pharmacokinetic properties.
-
Vectors for Synthetic Elaboration: The pyridine ring and the amino group serve as versatile handles for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound and its derivatives often involves a multi-step approach, with the choice of route depending on the desired final compound and the availability of starting materials. A common and efficient strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine followed by reduction of a nitro group.
Synthesis of the Core Scaffold: this compound
A representative synthesis of the core scaffold is outlined below. This protocol is a self-validating system, with each step yielding a characterizable intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichloropyridine
-
Sodium isopropoxide
-
Isopropyl alcohol
-
Nitric acid
-
Sulfuric acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 2-Chloro-6-isopropoxypyridine
-
To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous isopropyl alcohol, add sodium isopropoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 2-chloro-6-isopropoxypyridine.
Step 2: Synthesis of 2-Isopropoxy-5-nitropyridine
-
To a stirred solution of 2-chloro-6-isopropoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 2-isopropoxy-5-nitropyridine.
Step 3: Synthesis of this compound
-
To a suspension of 2-isopropoxy-5-nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
Diversification of the Scaffold: The Buchwald-Hartwig Amination
A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination is a powerful tool for creating C-N bonds.[4][5][6][7][8] This palladium-catalyzed cross-coupling reaction allows for the facile derivatization of the 3-amino group of the core scaffold with a wide range of aryl and heteroaryl halides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the aryl/heteroaryl halide, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors: A Major Therapeutic Application
The aminopyridine scaffold is a well-established pharmacophore for kinase inhibition.[1][2][3][9] Derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer and neurodegenerative diseases.
Key SAR Observations for Kinase Inhibition:
-
The 3-Amino Group: As mentioned, the NH₂ group is often crucial for forming hydrogen bonds with the kinase hinge region. N-alkylation or N-arylation of this group can modulate potency and selectivity. For example, in the development of JNK inhibitors, N-arylation of the aminopyridine core was found to be critical for activity.[2]
-
The 6-Isopropoxy Group: This group typically occupies a hydrophobic pocket. Modifications to the size and nature of the alkoxy group can fine-tune binding affinity. For instance, smaller alkoxy groups may be favored for some targets, while larger or more complex groups may be necessary for others.
-
Substitution on the Pyridine Ring: Introduction of substituents at other positions on the pyridine ring can impact activity. For example, a methyl group at the 4-position has been shown to be beneficial in some cases.
-
Derivatization of the 3-Amino Group: The most significant gains in potency and selectivity are often achieved by introducing complex substituents on the 3-amino group. These substituents can extend into other regions of the ATP-binding site, such as the solvent-exposed region or the ribose-binding pocket.
Table 1: Representative Kinase Inhibitory Activity of Aminopyridine Derivatives
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Therapeutic Area | Reference |
| Aminopyrimidine | JNK1 | 15 | Inflammatory Diseases | [2] |
| 6-Amino-1,3,5-triazine | BTK | 17.0 | Cancer | [10] |
| 6-Amino-3-methylpyrimidinone | SHP2 | 0.043 (biochemical) | Cancer | [11] |
ADME/Toxicity Considerations
In addition to potency, favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as a good safety profile, are essential for a successful drug candidate. In silico tools are often employed in the early stages of drug discovery to predict these properties.[12][13][14]
General ADME/Tox Trends for Aminopyridine Derivatives:
-
Lipophilicity (LogP): The isopropoxy group contributes to the lipophilicity of the molecule. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.
-
Metabolic Stability: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to block metabolic hotspots, such as the introduction of fluorine atoms, are often employed.
-
Toxicity: The aminopyridine scaffold itself is generally well-tolerated. However, specific derivatives can exhibit toxicity, and careful toxicological evaluation is necessary.
Visualizing the Molecular Landscape
Diagrams are invaluable tools for understanding complex biological and chemical concepts.
Caption: Synthetic workflow for this compound and its analogs.
Caption: Binding mode of 6-(isopropoxy)pyridin-3-amine derivatives in a kinase active site.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthetic tractability and favorable physicochemical properties make it an attractive core for further exploration. Future research in this area will likely focus on:
-
Exploring Novel Analogs: The synthesis and evaluation of new derivatives with diverse substituents to probe new regions of chemical space and identify compounds with improved potency and selectivity.
-
Multi-Targeting Ligands: The design of derivatives that can simultaneously modulate multiple targets, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer.
-
Advanced ADME/Tox Profiling: A more in-depth understanding of the metabolic fate and potential toxicities of these compounds through advanced in vitro and in vivo studies.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and promising chemical scaffold.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 6-(Propan-2-yloxy)pyridin-3-amine: A Molecule of Pharmaceutical Interest
This technical guide provides an in-depth exploration of 6-(Propan-2-yloxy)pyridin-3-amine, a substituted aminopyridine with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and characterization, with a core focus on the theoretical and computational studies that can elucidate its structure, reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and advanced computational methodologies.
Introduction to this compound
This compound, also known as 6-isopropoxypyridin-3-amine, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with an amino group and an isopropoxy group, makes it an attractive scaffold for the design of novel therapeutic agents. Aminopyridine derivatives are known to exhibit a wide range of biological activities, primarily by acting as blockers of voltage-gated potassium channels.[2] The isopropoxy group can modulate the molecule's lipophilicity and metabolic stability, crucial parameters in drug design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 52025-36-2 | [1][3][4] |
| Molecular Formula | C8H12N2O | [5][6] |
| Molecular Weight | 152.19 g/mol | [5] |
| Appearance | Brown to black liquid | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the reduction of a nitro-substituted precursor. A common synthetic route starts from 2-isopropoxy-5-nitro-pyridine.[5]
General Synthesis Protocol
A representative synthesis involves the reduction of 2-isopropoxy-5-nitropyridine. While specific reaction conditions can vary, a general protocol is outlined below:
-
Starting Material: 2-isopropoxy-5-nitropyridine.
-
Reducing Agent: A common method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
-
Solvent: A protic solvent such as ethanol is typically used.[5]
-
Reaction Conditions: The reaction is usually carried out at room temperature with stirring for several hours.[5]
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. Spectral data for this compound is available in chemical databases.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Theoretical and Computational Studies
Theoretical studies are invaluable for understanding the electronic structure, reactivity, and potential biological activity of molecules like this compound. Computational chemistry offers powerful tools to predict various molecular properties, guiding experimental design and accelerating the drug discovery process.[8][9]
Computational Methodologies
A variety of computational methods can be applied to study this molecule. The choice of method depends on the desired accuracy and the specific property being investigated.
-
Density Functional Theory (DFT): DFT is a widely used method that provides a good balance between accuracy and computational cost for studying the electronic properties of molecules.[8][10] The B3LYP functional with a basis set like cc-pVDZ is a common choice for such studies.[10]
-
Ab initio Methods: Methods like Hartree-Fock (HF) can also be used, though they are generally less accurate than DFT for many properties.[8]
-
Semi-Empirical Methods: These are faster but less accurate methods that can be useful for preliminary studies on larger systems.[8]
Workflow for Theoretical Analysis
The following workflow outlines a comprehensive theoretical study of this compound.
Caption: A typical workflow for the theoretical analysis of a drug-like molecule.
Key Theoretical Insights for this compound
Based on studies of similar aminopyridine compounds, several key theoretical insights can be anticipated for this compound:
-
Protonation Site: Theoretical calculations on aminopyridines consistently show that the ring nitrogen is the preferred site of protonation over the amino group nitrogen.[10][11] This is due to the higher curvature of the charge density field at the pyridine nitrogen.[10]
-
Molecular Geometry: The neutral form of the aminopyridine moiety is expected to have a pyramidal structure at the amino nitrogen, while the protonated (cationic) form is likely to be planar due to increased conjugation between the pyridine ring and the amino group.[10]
-
Reactivity: The molecular electrostatic potential (MEP) map will be crucial in identifying regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. This is fundamental for understanding potential interactions with biological receptors.
-
Biological Interactions: The interaction with biological targets, such as ion channels, is likely mediated by electrostatic interactions and hydrogen bonding.[10] The protonated form is often the biologically active species.
Applications in Drug Discovery
The structural features of this compound make it a valuable building block in drug discovery. The aminopyridine core is a known pharmacophore for various targets, and the isopropoxy group can be used to fine-tune the physicochemical properties of a lead compound.
Potential Therapeutic Areas
Given the known activities of aminopyridines, this molecule could be a starting point for developing drugs for:
-
Neurological Disorders: As potassium channel blockers, aminopyridine derivatives have applications in conditions like multiple sclerosis.[2]
-
Oncology: Certain aminopyridine analogues have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are dysregulated in many cancers.[12]
-
Anticancer Agents: Some chloro-nitro-aminopyridine derivatives have shown anticancer activity.[13]
Computer-Aided Drug Design (CADD) Approach
Computational tools are instrumental in leveraging the potential of this compound in drug discovery.[9][14]
Caption: A generalized workflow for Computer-Aided Drug Design (CADD).
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.
Hazard Identification
Based on available data for this and similar compounds, the following hazards are noted:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[15]
-
Ventilation: Use only outdoors or in a well-ventilated area. Work under a fume hood.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse skin with water.[15]
-
In case of eye contact: Rinse with plenty of water and seek medical attention.[15]
-
If swallowed: Give water to drink and seek immediate medical advice.[15]
-
If inhaled: Move to fresh air. If breathing is difficult, administer oxygen.[16]
-
Conclusion
This compound is a molecule with considerable potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and, most importantly, the theoretical and computational approaches that can be used to explore its chemical nature and biological activity. By integrating computational studies with experimental work, researchers can accelerate the discovery and optimization of novel drugs based on this promising scaffold.
References
- 1. This compound | 52025-36-2 [amp.chemicalbook.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | 52025-36-2 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. This compound(52025-36-2) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. Theoretical analysis of the molecular determinants responsible for the K(+) channel blocking by aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Synthesis of 6-(Propan-2-yloxy)pyridin-3-amine: A Detailed Protocol for Researchers
Introduction
6-(Propan-2-yloxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted aminopyridine scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and modulators of various receptors. The strategic placement of the isopropoxy and amino groups allows for diverse downstream chemical modifications, making it an important intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization.
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound, commencing with the nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine, followed by the reduction of the nitro intermediate. The causality behind experimental choices, in-process controls, and detailed characterization are elucidated to ensure reproducibility and high purity of the final product.
Synthetic Strategy Overview
The synthesis is approached in two sequential steps, designed for efficiency and scalability.
Step 1: Nucleophilic Aromatic Substitution (SNAr) . The synthesis commences with the displacement of the chloride in 2-chloro-5-nitropyridine with an isopropoxide nucleophile. The electron-withdrawing nitro group at the para position strongly activates the pyridine ring towards nucleophilic attack, facilitating a high-yielding SNAr reaction.
Step 2: Reduction of the Nitro Group . The intermediate, 2-isopropoxy-5-nitropyridine, is then reduced to the target this compound. Several reduction methods are effective for this transformation; this protocol will detail a robust method using tin(II) chloride, a versatile and reliable reducing agent for nitroarenes.
Part 1: Synthesis of 2-Isopropoxy-5-nitropyridine via SNAr
This first part of the protocol details the nucleophilic aromatic substitution reaction to form the key intermediate.
Reaction Principle
The SNAr reaction proceeds via an addition-elimination mechanism. The isopropoxide anion, a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine in 2-chloro-5-nitropyridine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired 2-isopropoxy-5-nitropyridine.
Experimental Protocol: Synthesis of 2-Isopropoxy-5-nitropyridine
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 | 10.0 g | 0.063 mol |
| Sodium Isopropoxide | 683-60-3 | 82.08 | 6.2 g | 0.076 mol |
| Anhydrous Isopropanol | 67-63-0 | 60.10 | 150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated aq. NH4Cl | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen/Argon inlet
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (10.0 g, 0.063 mol).
-
Dissolution: Add anhydrous isopropanol (150 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Carefully add sodium isopropoxide (6.2 g, 0.076 mol) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-isopropoxy-5-nitropyridine as a solid.
Expected Yield: 80-90%
Characterization of 2-Isopropoxy-5-nitropyridine:
-
Appearance: Yellow solid.
-
Molecular Formula: C₈H₁₀N₂O₃.[1]
-
Molecular Weight: 182.18 g/mol .
-
¹H NMR (CDCl₃, 400 MHz): δ 9.10 (d, J=2.8 Hz, 1H), 8.35 (dd, J=9.2, 2.8 Hz, 1H), 6.85 (d, J=9.2 Hz, 1H), 5.45 (sept, J=6.2 Hz, 1H), 1.40 (d, J=6.2 Hz, 6H).
-
Mass Spectrometry (ESI): m/z 183.1 [M+H]⁺.
Part 2: Synthesis of this compound via Nitro Reduction
This second part of the protocol details the reduction of the nitro intermediate to the final amine product.
Reaction Principle
The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.[2][3] Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[4] The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated by the acidic solvent.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Isopropoxy-5-nitropyridine | 24903-85-3 | 182.18 | 8.0 g | 0.044 mol |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 49.5 g | 0.22 mol |
| Ethanol (95%) | 64-17-5 | 46.07 | 150 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 | As needed | - |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and extraction
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-isopropoxy-5-nitropyridine (8.0 g, 0.044 mol) and ethanol (150 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (49.5 g, 0.22 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-3 hours.
-
In-Process Control: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add water (100 mL) and carefully basify with saturated aqueous sodium bicarbonate solution until the pH is ~8. This should be done in a fume hood as gas evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Expected Yield: 70-85%
Characterization of this compound:
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₈H₁₂N₂O.[5]
-
Molecular Weight: 152.19 g/mol .
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=2.8 Hz, 1H), 6.95 (dd, J=8.4, 2.8 Hz, 1H), 6.55 (d, J=8.4 Hz, 1H), 5.20 (sept, J=6.2 Hz, 1H), 3.55 (br s, 2H), 1.30 (d, J=6.2 Hz, 6H).
-
Mass Spectrometry (ESI): m/z 153.1 [M+H]⁺.[5]
Safety Precautions
-
2-Chloro-5-nitropyridine: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Isopropoxide: Is a corrosive and flammable solid. It reacts with water. Handle in a dry, inert atmosphere.[6][7][8]
-
Tin(II) Chloride Dihydrate: Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated HCl: Is highly corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
SNAr Reaction Mechanism
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
References
- 1. 2-Isopropoxy-5-nitropyridine | 24903-85-3 [sigmaaldrich.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
The Versatile Scaffold: 6-(Propan-2-yloxy)pyridin-3-amine in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, with the design and synthesis of small molecules that can selectively modulate biological targets remaining a critical endeavor. Within the vast landscape of heterocyclic chemistry, the aminopyridine scaffold has emerged as a privileged structure, frequently appearing in a multitude of clinically successful drugs and investigational candidates.[1][2] This guide focuses on a particularly valuable derivative, 6-(Propan-2-yloxy)pyridin-3-amine , also known as 6-isopropoxypyridin-3-amine. We will delve into its synthesis, key chemical transformations, and its application as a pivotal building block in the development of targeted therapies, with a particular emphasis on kinase inhibitors.
The strategic placement of an amino group at the 3-position and an isopropoxy group at the 6-position of the pyridine ring imparts a unique combination of electronic and steric properties. The amino group serves as a versatile handle for a variety of chemical modifications, most notably amide bond formation and cross-coupling reactions, allowing for the exploration of diverse chemical space. The isopropoxy group, on the other hand, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in key interactions within the binding sites of biological targets.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| CAS Number | 52025-36-2 | [3] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Predicted XlogP | 1.3 | [4] |
| Monoisotopic Mass | 152.09496 Da | [4] |
Safety and Handling: this compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of the corresponding 5-nitro derivative, 2-isopropoxy-5-nitropyridine. This two-step process is generally efficient and scalable.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-Isopropoxy-5-nitropyridine
This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-nitropyridine is displaced by isopropoxide.
-
Materials: 2-chloro-5-nitropyridine, sodium isopropoxide, isopropanol.
-
Procedure:
-
To a stirred solution of sodium isopropoxide in isopropanol, add 2-chloro-5-nitropyridine portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-isopropoxy-5-nitropyridine.
-
Step 2: Reduction of 2-Isopropoxy-5-nitropyridine
The nitro group is then reduced to an amine, typically through catalytic hydrogenation.
-
Materials: 2-isopropoxy-5-nitropyridine, Palladium on carbon (Pd/C), hydrogen gas, ethanol or methanol.
-
Procedure:
-
Dissolve 2-isopropoxy-5-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
Application in Kinase Inhibitor Synthesis
The 6-alkoxypyridin-3-amine scaffold is a cornerstone in the design of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The aminopyridine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. This compound serves as an excellent starting point for the synthesis of potent and selective inhibitors of various kinases, such as Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[1][5]
The general strategy for elaborating the this compound scaffold involves two primary transformations: a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at a suitable position (often after halogenation of the pyridine ring), and an amide coupling at the 3-amino position to introduce further diversity and modulate the compound's properties.
Illustrative Synthetic Workflow for a Kinase Inhibitor Precursor
Caption: General synthetic workflow for elaborating the this compound scaffold.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a brominated 6-(isopropoxy)pyridin-3-amine with an arylboronic acid. The bromination of the starting material would be a preceding step, typically at the 5-position.
-
Materials: 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), solvent (e.g., 1,4-dioxane/water or DMF).
-
Procedure:
-
To a flame-dried reaction vessel, add 5-bromo-6-(propan-2-yloxy)pyridin-3-amine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Amide Coupling of this compound
This protocol outlines a general procedure for the formation of an amide bond between this compound and a carboxylic acid using a common coupling agent.
-
Materials: this compound, carboxylic acid, coupling agent (e.g., HATU, HOBt/EDC), base (e.g., DIPEA or triethylamine), anhydrous solvent (e.g., DMF or DCM).
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in the anhydrous solvent, add the coupling agent (1.1-1.2 eq.) and the base (2.0-3.0 eq.).
-
Stir the mixture at room temperature for a short period to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Relationship in Kinase Inhibitor Design
The successful design of a kinase inhibitor often relies on the strategic combination of different molecular fragments that interact with specific regions of the kinase active site.
Caption: Interaction model of a kinase inhibitor derived from the 6-alkoxypyridin-3-amine scaffold.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, particularly kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the utilization of this important scaffold in their drug discovery programs. By leveraging the principles of rational drug design and established synthetic methodologies, the potential of this compound to contribute to the development of novel and effective therapeutics is substantial.
References
- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. WO2009145814A3 - Pyrimidines and pyridines useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 5. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-(Propan-2-yloxy)pyridin-3-amine as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Value of a Substituted Aminopyridine
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-(Propan-2-yloxy)pyridin-3-amine, a disubstituted aminopyridine, has emerged as a particularly valuable scaffold. Its utility is rooted in a combination of structural features: a nucleophilic aromatic amine at the 3-position that serves as a versatile handle for derivatization, and an isopropoxy group at the 6-position. This latter group not only imparts favorable physicochemical properties, such as increased lipophilicity and improved metabolic stability, but also electronically modulates the pyridine ring, influencing its reactivity.
This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles. We will detail its synthesis, key reaction protocols, and practical considerations, equipping researchers in drug discovery and materials science with the knowledge to effectively integrate this building block into their synthetic programs. The protocols described herein are designed to be robust and adaptable, serving as a foundation for both library synthesis and late-stage functionalization.[1][2]
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 52025-36-2 | [3][4][5] |
| Molecular Formula | C₈H₁₂N₂O | [6] |
| Molecular Weight | 152.20 g/mol | [6] |
| Appearance | Brown viscous oil | [7] |
| Common Synonyms | 6-Isopropoxypyridin-3-amine; 3-Amino-6-(iso-propoxy)pyridine | [4] |
| IUPAC Name | This compound | [6] |
Handling & Safety Precautions
Substituted aminopyridines require careful handling. While a specific, comprehensive safety data sheet for this exact compound is not universally available, the general profile of related compounds necessitates stringent safety measures.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, as these can lead to vigorous or exothermic reactions.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage temperature is typically 2 - 8 °C.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
Synthesis and Purification
The most common and reliable route to this compound involves a two-step sequence starting from readily available 2-chloro-5-nitropyridine. This pathway is efficient and scalable.
Synthetic Pathway Overview
The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) to install the isopropoxy group, followed by a standard reduction of the nitro group to the desired primary amine.
Caption: General synthesis of this compound.
Protocol: Synthesis of 2-Isopropoxy-5-nitropyridine (Step 1)
Rationale: This reaction utilizes sodium hydride to deprotonate isopropanol, forming a potent sodium isopropoxide nucleophile. This nucleophile then displaces the chloride from the electron-deficient pyridine ring, which is activated towards SₙAr by the strongly electron-withdrawing nitro group.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of isopropanol (1.5 eq.) in anhydrous THF via the dropping funnel.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
SₙAr Reaction: Slowly add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous THF. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol: Synthesis of this compound (Step 2)
Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups. Palladium on carbon is the catalyst of choice, and hydrogen gas serves as the reductant.[7]
-
Setup: To a hydrogenation flask, add the 2-isopropoxy-5-nitropyridine (1.0 eq.) from the previous step and dissolve it in methanol (or ethanol).[7]
-
Catalyst Addition: Carefully add palladium on activated carbon (10% Pd/C, 0.05 eq. by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3x). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.[7]
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. A TLC or LC-MS analysis of an aliquot will confirm the disappearance of the starting material. The reaction is typically complete within 6 hours.[7]
-
Work-up: Once complete, carefully vent the hydrogen pressure and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps, appearing as a brown oil.[7] If necessary, further purification can be achieved via column chromatography.
Core Applications & Reaction Protocols
The primary amine of this compound is a powerful synthetic handle. Below are protocols for its most common and impactful transformations in drug discovery.
Application I: Amide Bond Formation
Rationale: The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking molecular fragments to build complexity and explore structure-activity relationships (SAR).
Caption: General workflow for amide bond formation.
Protocol 4.1.1: Peptide Coupling using HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling sterically hindered or electron-deficient partners.
-
Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the activated mixture.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.) to the reaction.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 2-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application II: C-N Cross-Coupling Reactions
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. This allows for the direct coupling of the aminopyridine with aryl or heteroaryl halides, which is a key strategy for accessing many classes of bioactive molecules, including kinase inhibitors.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4.2.1: Buchwald-Hartwig Amination with an Aryl Bromide
Rationale: This protocol uses a palladium catalyst and a specialized phosphine ligand to facilitate the coupling. The choice of ligand, base, and solvent is critical for achieving high yields and must be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk tube or vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.
Troubleshooting & Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid; Steric hindrance; Poor choice of coupling agent or base. | Pre-activate the acid for a longer duration; Switch to a more potent coupling agent (e.g., COMU); Ensure the base is non-nucleophilic and dry. |
| No Reaction in Buchwald-Hartwig | Catalyst/ligand deactivation; Insufficiently degassed solvent; Base is not strong enough. | Use a fresh palladium source and ligand; Ensure rigorous exclusion of air and moisture; Switch to a stronger base like NaOtBu or K₃PO₄. |
| Multiple Products/Side Reactions | Bis-acylation of the amine; N-alkylation of the pyridine ring; Over-reduction or side reactions during hydrogenation. | Use a slight excess (1.1-1.2 eq.) of the amine, not the acylating agent; Keep reaction temperatures low; Carefully monitor hydrogenation to avoid ring saturation. |
| Difficult Purification | Product is very polar and streaks on silica; Co-elution with starting materials or byproducts. | Use a different solvent system for chromatography (e.g., add methanol or triethylamine); Consider reverse-phase chromatography if the compound is sufficiently polar. |
Conclusion
This compound stands out as a highly functional and strategically valuable building block. Its dual reactive sites, modulated by the isopropoxy substituent, provide a reliable platform for generating molecular diversity. The protocols outlined in this guide for its synthesis and key transformations—amide coupling and C-N cross-coupling—demonstrate its broad applicability in constructing molecules of interest for pharmaceutical and materials science research. By understanding the principles behind these reactions and adhering to best practices in execution and safety, researchers can effectively unlock the full synthetic potential of this versatile aminopyridine scaffold.
References
- 1. 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 52025-36-2 [chemicalbook.com]
- 4. This compound | 52025-36-2 [amp.chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.com [fishersci.com]
Application Note: Comprehensive Characterization of 6-(Propan-2-yloxy)pyridin-3-amine
Abstract
This document provides a comprehensive guide to the analytical methods required for the full characterization of 6-(propan-2-yloxy)pyridin-3-amine (CAS: 52025-36-2), a key intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for identity confirmation, purity assessment, and impurity profiling. The methodologies herein are grounded in fundamental chemical principles and adhere to rigorous standards for scientific integrity, drawing from established regulatory guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative whose structural features—a primary aromatic amine, a pyridine heterocycle, and an isopropyl ether—make it a versatile building block. The purity and structural integrity of this intermediate are paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.
A robust analytical control strategy is therefore not merely a quality control checkpoint but a foundational element of process understanding and regulatory compliance. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the analyst can both execute the protocols and adapt them based on sound scientific reasoning.
Our approach is built on the principle of orthogonality , where multiple analytical techniques with different separation and detection principles are employed to build a complete and trustworthy profile of the material.
Analyte Overview & Physicochemical Properties
A thorough understanding of the analyte's properties is the first step in developing robust analytical methods.
-
IUPAC Name: this compound
-
Synonyms: 6-isopropoxypyridin-3-amine, 3-Amino-6-isopropoxypyridine
-
CAS Number: 52025-36-2[1]
-
Molecular Formula: C₈H₁₂N₂O[2]
-
Molecular Weight: 152.19 g/mol
| Property | Predicted Value / Information | Rationale for Analytical Method Development |
| Polarity | Moderately polar | Suitable for reverse-phase HPLC with a C18 column. The amine and pyridine nitrogen provide basic sites, while the ether and hydrocarbon portions add non-polar character. |
| pKa (Predicted) | ~4-5 (pyridinium ion), ~9-10 (anilinium ion) | Critical for HPLC mobile phase pH selection. To ensure consistent retention and good peak shape for the basic amine, the mobile phase pH should be controlled, typically 2-3 pH units away from the pKa. |
| UV Absorbance | Expected λmax ~240-290 nm | The substituted pyridine ring is a strong chromophore, making UV detection in HPLC a viable and robust quantification method. |
| Volatility | Low | Not suitable for direct GC analysis without derivatization. Headspace GC is appropriate only for volatile residual solvents, not the analyte itself. |
| Solubility | Soluble in methanol, acetonitrile, DMSO | Provides a range of suitable diluents for sample preparation across different analytical techniques. |
Integrated Analytical Workflow
A structured workflow ensures that all critical quality attributes of the compound are assessed efficiently and thoroughly. The following diagram outlines a logical progression from initial sample assessment to final characterization.
Caption: Integrated workflow for the comprehensive characterization of the analyte.
Protocol I: Structural Elucidation & Identity Confirmation
Structural confirmation is the foundational analysis. We employ a combination of NMR, MS, and FTIR to unambiguously confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation.[3] The expected chemical shifts for the pyridine ring protons are influenced by the electron-donating effects of the amine (-NH₂) and ether (-OR) groups.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is recommended if hydrogen bonding needs to be observed, as the amine protons are readily exchangeable and may not be visible in CDCl₃.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (due to low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Expected Data & Interpretation
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H (isopropyl CH₃) | ~1.3 | Doublet | 6H |
| H (amine NH₂) | ~3.5-4.5 (broad) | Singlet | 2H |
| H (isopropyl CH) | ~5.1 | Septet | 1H |
| H-5 (pyridine) | ~6.9 | Doublet of Doublets | 1H |
| H-4 (pyridine) | ~7.1 | Doublet | 1H |
| H-2 (pyridine) | ~7.7 | Doublet | 1H |
Note: Chemical shifts for pyridine protons are estimations. Protons at positions α to the nitrogen (like H-2) are typically most deshielded, while those at β positions (like H-4, H-5) are more shielded.[3][4]
Mass Spectrometry (MS)
MS provides confirmation of the molecular weight and can offer fragmentation data to support the structure. Electrospray Ionization (ESI) is ideal for this moderately polar molecule.
Protocol: LC-MS Analysis
-
System: HPLC coupled to a single quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid. Causality: Formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion in positive ESI mode.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI+.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺: 153.10 (Calculated for C₈H₁₃N₂O⁺).[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
Protocol: FTIR-ATR
-
System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 (two sharp bands)[5] |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580[5] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ether | C-O-C Asymmetric Stretch | ~1250[5][6] |
| Alkyl C-H | C(sp³)-H Stretch | 2980 - 2850 |
Protocol II: Purity Assay & Impurity Profiling
A validated, stability-indicating HPLC method is the gold standard for quantifying the purity of an API intermediate and detecting any process-related impurities or degradants.
Potential Impurities
Understanding the synthetic route is critical for predicting potential impurities. A common synthesis involves the reduction of a nitro-precursor.[7]
Caption: Logical relationship of potential impurities based on a likely synthetic route.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main component from its potential impurities.
Protocol: Reverse-Phase HPLC with UV Detection
-
System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size. Causality: A C18 column provides excellent retention for this moderately polar compound.[8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm. Causality: 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.
-
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile (Diluent). (Concentration = 100 µg/mL).
-
Sample: Prepare the sample in the same manner.
-
-
Quantification: Calculate purity using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10][11][12]
Residual Solvent Analysis by Headspace GC
Residual solvents from the synthesis and purification steps must be controlled according to ICH Q3C guidelines.[13] Headspace Gas Chromatography (HSGC) is the standard technique.[14][15]
Protocol: HSGC with FID
-
System: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness. Causality: This mid-polarity column is specified in USP <467> and provides good resolution for a wide range of common solvents.[16]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temp: 250 °C.
-
Detector Temp: 260 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temp: 90 °C.
-
Transfer Line Temp: 100 °C.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard: Prepare a stock solution of expected residual solvents (e.g., methanol, isopropanol, toluene) in DMSO at their ICH limit concentrations.
-
Sample: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial and add 5 mL of DMSO.
-
-
Quantification: Identify and quantify any detected solvents against the prepared standard.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the complete and accurate characterization of this compound. By integrating orthogonal techniques—NMR for definitive structure, MS for mass verification, FTIR for functional group confirmation, HPLC for purity, and GC for residual solvents—a high degree of confidence in the material's quality is achieved. Adherence to these scientifically-grounded methods and principles is essential for ensuring the integrity of downstream processes and the final pharmaceutical product.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. scielo.br [scielo.br]
- 16. almacgroup.com [almacgroup.com]
The Strategic Utility of 6-Isopropoxypyridin-3-amine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Privileged Aminopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The aminopyridine core is a quintessential example of such a scaffold. Its unique electronic properties, rigid structure, and capacity for forming crucial hydrogen bond interactions make it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1]
This guide focuses on a specific, yet highly valuable, derivative: 6-isopropoxypyridin-3-amine . The strategic placement of the isopropoxy group at the 6-position and the amino group at the 3-position creates a versatile building block with finely tuned properties. The isopropoxy moiety serves not merely as a placeholder but as a critical modulator of the molecule's physicochemical characteristics. It can enhance metabolic stability, improve solubility, and influence the overall conformation of the final drug candidate, thereby impacting its binding affinity and selectivity.
The primary utility of 6-isopropoxypyridin-3-amine lies in its role as a precursor for more complex molecular architectures. The amino group provides a nucleophilic handle for a variety of chemical transformations, while the pyridine ring system is amenable to modern cross-coupling reactions. This allows for the systematic and modular construction of compound libraries to explore structure-activity relationships (SAR) in depth. This document provides detailed application notes, experimental protocols, and the underlying scientific rationale for leveraging 6-isopropoxypyridin-3-amine in drug discovery campaigns, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties
A clear understanding of the fundamental properties of a starting material is crucial for reaction optimization and downstream applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | N/A |
| Molecular Weight | 152.19 g/mol | N/A |
| CAS Number | 1335399-63-3 | N/A |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of 6-isopropoxypyridin-3-amine as a precursor is unlocked through transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of complex drug molecules.[2] The following protocols are based on well-established procedures for analogous halo- and aminopyridines and are directly applicable to this scaffold.[3][4][5]
Workflow for Cross-Coupling Reactions
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, enabling the synthesis of biaryl and heteroaryl-substituted pyridines. These motifs are key intermediates for a wide range of therapeutics, including numerous kinase inhibitors.[3]
Protocol: Synthesis of a 6-isopropoxy-5-arylpyridin-3-amine
-
Materials:
-
6-Isopropoxypyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask, add 6-isopropoxypyridin-3-amine, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-isopropoxy-5-arylpyridin-3-amine.
-
-
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings, catalysts with more specialized ligands like dppf (in Pd(dppf)Cl₂) can offer improved yields and reaction times.
-
Base Selection: An inorganic base is required to activate the boronic acid. K₂CO₃ is a common choice, but K₃PO₄ can be more effective for less reactive substrates.
-
Solvent System: The aqueous/organic mixture is crucial for dissolving both the organic reactants and the inorganic base, facilitating the catalytic cycle. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, leading to the synthesis of N-aryl or N-heteroaryl substituted aminopyridines. This reaction is instrumental in the development of countless drug candidates.[3]
Protocol: Synthesis of an N-Aryl-6-isopropoxypyridin-3-amine
-
Materials:
-
6-Isopropoxypyridin-3-amine (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04 eq)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir the mixture for 10 minutes to form the active catalyst.
-
Add 6-isopropoxypyridin-3-amine and the aryl halide.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Completion is typically reached within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Insights:
-
Ligand Choice: The phosphine ligand is the heart of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos and SPhos are often highly effective for coupling with aryl chlorides and bromides, promoting the reductive elimination step.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Maintaining a strictly inert atmosphere is paramount for successful and reproducible results.
-
Application in Kinase Inhibitor Synthesis: Targeting the SHP2 Pathway
Derivatives of aminopyridines are potent inhibitors of various kinases and phosphatases involved in oncogenic signaling.[2][6] One such target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Aberrant SHP2 activation is implicated in various cancers by promoting the RAS-MAPK signaling pathway.[2]
SHP2 Signaling Pathway and Inhibition
Caption: Simplified SHP2-MAPK signaling pathway.
The 6-isopropoxypyridin-3-amine scaffold can be elaborated into potent, allosteric inhibitors of SHP2.[6] These inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation and preventing it from activating downstream signaling through the RAS-RAF-MEK-ERK cascade.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for 6-isopropoxypyridin-3-amine may not be readily available, data from analogous aminopyridines should be used as a guide.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Conclusion
6-Isopropoxypyridin-3-amine is a highly valuable and synthetically tractable building block for modern drug discovery. Its strategic functionalization allows for the rapid generation of diverse and complex molecules. The aminopyridine core is a proven pharmacophore for targeting kinases and other key enzymes, and the isopropoxy group provides a handle to fine-tune the properties of the final compound. The robust and scalable nature of palladium-catalyzed cross-coupling reactions makes this precursor a key component in the drug discovery pipeline, enabling the creation of novel therapeutics for a range of diseases. The protocols and insights provided herein offer a solid foundation for researchers to unlock the full potential of this versatile reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. opcw.org [opcw.org]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes and Protocols for the Scale-Up Synthesis of 6-(Propan-2-yloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-(Propan-2-yloxy)pyridin-3-amine, a key building block in the development of various pharmaceutical agents. The described two-step synthetic route is designed for scalability, prioritizing safety, efficiency, and product purity. The protocol details the etherification of 2-chloro-5-nitropyridine followed by a robust catalytic transfer hydrogenation to yield the target compound. This guide includes in-depth discussions on reaction mechanisms, process optimization, safety protocols, and detailed, step-by-step procedures for synthesis and purification.
Introduction
This compound, also known as 6-isopropoxypyridin-3-amine, is a critical intermediate in the synthesis of a multitude of biologically active molecules. Its structural motif is present in numerous compounds investigated for a range of therapeutic applications. The efficient and scalable production of this aminopyridine derivative is therefore of significant interest to the pharmaceutical and chemical industries. This application note outlines a reliable and scalable two-step synthesis, designed to be implemented in a laboratory or pilot plant setting.
Synthetic Strategy
The selected synthetic route for the scale-up production of this compound involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the etherification of readily available 2-chloro-5-nitropyridine with isopropanol in the presence of a suitable base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the isopropoxide anion displaces the chloride at the C2 position of the pyridine ring. The electron-withdrawing nitro group at the C5 position activates the ring towards nucleophilic attack, facilitating the reaction.
-
Catalytic Transfer Hydrogenation: The intermediate, 6-isopropoxy-3-nitropyridine, is then reduced to the desired this compound. Catalytic transfer hydrogenation is the method of choice for this transformation on a larger scale, as it avoids the need for high-pressure hydrogenation equipment. This method typically utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor such as ammonium formate or formic acid. This approach is generally high-yielding and chemoselective for the reduction of the nitro group.
Caption: Overall synthetic scheme for this compound.
Safety Considerations
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[1][2]
-
An emergency eyewash and shower should be readily accessible.
Specific Hazards:
-
2-Chloro-5-nitropyridine: This starting material is a skin and eye irritant and may cause respiratory irritation.[1][2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[1][2]
-
Sodium Hydride (NaH): If used as the base, sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalytic Transfer Hydrogenation: This reaction is exothermic and generates gas. Proper temperature control and pressure relief are crucial, especially on a larger scale. Palladium on carbon is flammable, especially when dry and saturated with hydrogen. The catalyst should be handled with care and filtered under a nitrogen blanket.
-
Pyridine Derivatives: Pyridine-containing compounds can be toxic and should be handled with care.[1]
Experimental Protocols
Part 1: Synthesis of 6-Isopropoxy-3-nitropyridine
This protocol describes the synthesis on a 100 g scale.
Materials and Equipment:
-
2-Chloro-5-nitropyridine (100 g, 0.63 mol)
-
Sodium hydride (60% dispersion in mineral oil, 30.2 g, 0.76 mol)
-
Anhydrous Isopropanol (500 mL)
-
Anhydrous Tetrahydrofuran (THF) (1 L)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
3 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet.
-
Ice bath
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (30.2 g) in anhydrous THF (500 mL) in the 3 L flask.
-
Addition of Isopropanol: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous isopropanol (500 mL) via the dropping funnel over 30 minutes. Hydrogen gas will be evolved.
-
Addition of 2-Chloro-5-nitropyridine: Once the hydrogen evolution has ceased, add a solution of 2-chloro-5-nitropyridine (100 g) in anhydrous THF (500 mL) dropwise to the reaction mixture at 0 °C over 1 hour.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (1 L) and water (500 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 6-isopropoxy-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Expected Yield: 85-95%
Part 2: Synthesis of this compound
This protocol describes the reduction of the nitro-intermediate on a 100 g scale.
Materials and Equipment:
-
6-Isopropoxy-3-nitropyridine (100 g, 0.55 mol)
-
10% Palladium on carbon (50% wet, 10 g)
-
Ammonium formate (173 g, 2.75 mol)
-
Methanol (1.5 L)
-
Celite® or a similar filter aid
-
3 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet.
-
Heating mantle
Procedure:
-
Reaction Setup: To the 3 L flask, add 6-isopropoxy-3-nitropyridine (100 g) and methanol (1 L).
-
Addition of Reagents: Add ammonium formate (173 g) to the solution. Carefully add the 10% Pd/C catalyst (10 g) under a stream of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The reaction is exothermic, so initial heating should be controlled.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® under a nitrogen atmosphere to remove the palladium catalyst. Wash the filter cake with methanol (2 x 250 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Work-up: To the residue, add water (500 mL) and ethyl acetate (1 L). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane/ethyl acetate).
Expected Yield: 90-98%
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Step 1: Etherification | Step 2: Hydrogenation |
| Starting Material | 2-Chloro-5-nitropyridine | 6-Isopropoxy-3-nitropyridine |
| Scale | 100 g | 100 g |
| Key Reagents | Isopropanol, NaH | 10% Pd/C, Ammonium formate |
| Solvent | THF | Methanol |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (~65 °C) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (crude) | >90% | >95% |
| Purification Method | Recrystallization/Chromatography | Vacuum Distillation/Recrystallization |
Process Flow Diagram
Caption: Process flow diagram for the two-step synthesis.
Conclusion
The presented two-step synthesis of this compound provides a robust and scalable method for the production of this valuable pharmaceutical intermediate. The protocol emphasizes safety, operational simplicity, and high yields, making it suitable for implementation in both research and industrial settings. Adherence to the detailed procedures and safety guidelines will ensure the efficient and safe production of high-purity this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Propan-2-yloxy)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(Propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your yield and overcome common challenges encountered during this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that affect both yield and purity. This guide will explore the common synthetic routes and provide detailed, experience-based solutions to potential problems.
Two primary synthetic strategies are commonly employed:
-
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This is a widely used two-step process. It begins with the reaction of a dihalopyridine, typically 2,6-dichloro-3-nitropyridine, with isopropoxide, followed by the reduction of the nitro group to an amine.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This method involves the direct amination of a 6-isopropoxy-substituted halopyridine. This approach can be highly efficient but requires careful optimization of the catalyst system.[1]
Each of these routes has its own set of potential pitfalls. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Question: I am getting a low yield of 2-isopropoxy-5-nitropyridine when reacting 2-chloro-5-nitropyridine with sodium isopropoxide. What are the likely causes and how can I improve this?
Answer: Low yields in this SNAr reaction are often traced back to three main factors: the quality of the reagents, the reaction conditions, and the presence of side reactions.
-
Reagent Quality:
-
Sodium Isopropoxide: The freshness and purity of your sodium isopropoxide are critical. It is hygroscopic and can decompose if not stored under anhydrous conditions. It is often best to prepare it fresh by reacting sodium metal with dry isopropanol.
-
Solvent: Ensure your solvent (typically isopropanol or a polar apathetic solvent like DMF or DMSO) is anhydrous. Water can compete with the isopropoxide as a nucleophile, leading to the formation of 6-hydroxy-3-nitropyridine as a byproduct.
-
-
Reaction Conditions:
-
Temperature: While SNAr reactions on electron-deficient pyridines are generally facile, insufficient temperature can lead to incomplete conversion.[2] Conversely, excessively high temperatures can promote side reactions. A temperature range of 60-80 °C is a good starting point.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Premature work-up will result in a lower yield.
-
-
Side Reactions:
-
Dialkoxylation: If you start with a dihalopyridine like 2,6-dichloro-3-nitropyridine, the formation of a dialkoxylated byproduct is possible. Using a stoichiometric amount of sodium isopropoxide can help to minimize this.
-
Hydrolysis: As mentioned, water in the reaction mixture can lead to the formation of the corresponding hydroxypyridine.
-
Workflow for Optimizing the SNAr Reaction:
Caption: Troubleshooting workflow for low yield in the SNAr step.
Issue 2: Incomplete Reduction of the Nitro Group
Question: My reduction of 2-isopropoxy-5-nitropyridine to the amine is sluggish and gives a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are paramount for a successful transformation.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a clean and effective method.[3]
-
Catalyst: 10% Palladium on carbon (Pd/C) is a standard choice. Ensure the catalyst is active; older catalyst can lose activity.
-
Hydrogen Source: Hydrogen gas (H₂) is most common. Alternatively, transfer hydrogenation using ammonium formate or cyclohexene can be effective and avoids the need for a hydrogen balloon or autoclave.[4]
-
Solvent: Ethanol or methanol are good choices.
-
-
Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a reliable alternative. Iron powder in acetic acid or with ammonium chloride is another classic and cost-effective method.
-
-
Reaction Conditions:
-
Catalyst Loading: For catalytic hydrogenation, ensure sufficient catalyst loading (typically 5-10 mol%).
-
Pressure: When using H₂ gas, maintaining a positive pressure (e.g., from a balloon) is important.
-
Temperature: Most reductions proceed well at room temperature, but gentle heating (40-50 °C) can sometimes accelerate the reaction.
-
Agitation: Vigorous stirring is essential, especially in heterogeneous reactions like catalytic hydrogenation, to ensure good contact between the substrate, catalyst, and hydrogen source.
-
Table 1: Comparison of Reduction Methods
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂/Pd-C | H₂ (balloon or pressure), 10% Pd/C, EtOH/MeOH, RT | Clean, high yield | Requires H₂ gas handling, catalyst can be pyrophoric |
| Ammonium Formate/Pd-C | 10% Pd/C, Ammonium Formate, MeOH, Reflux | No H₂ gas needed | Can be slower, potential for side reactions |
| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH, Reflux | Effective and reliable | Requires removal of tin salts during work-up |
| Fe/NH₄Cl | Fe powder, NH₄Cl, EtOH/H₂O, Reflux | Inexpensive | Can be messy, requires filtration of iron salts |
Issue 3: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of 6-bromo-2-isopropoxypyridine with ammonia or an ammonia equivalent, but the yield is poor. What are the critical parameters to optimize?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1][5]
-
Catalyst and Ligand Selection: This is arguably the most critical factor.
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: The choice of phosphine ligand is crucial. For amination of electron-deficient heterocycles, sterically hindered and electron-rich ligands are often required.[5] Good starting points include:
-
Biarylphosphine Ligands: XPhos, SPhos, or RuPhos. These are often highly effective for challenging couplings.
-
Bidentate Ligands: BINAP or DPEphos can also be effective.[1]
-
-
-
Base: The base plays a key role in the catalytic cycle.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is frequently used.[6] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.
-
-
Ammonia Source: Using ammonia gas can be challenging. Ammonia equivalents are often more practical.
-
Benzophenone Imine: This can be used as an ammonia surrogate, followed by hydrolysis.
-
Lithium Amide (LiNH₂): Can be used directly but requires careful handling.
-
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, or THF are commonly used.[7]
Workflow for Buchwald-Hartwig Optimization:
Caption: A systematic approach to optimizing the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis?
For large-scale synthesis, the SNAr and reduction route is often favored. This is due to the lower cost of the starting materials and reagents compared to the palladium catalysts and specialized ligands required for the Buchwald-Hartwig amination.[8] However, the Buchwald-Hartwig route can be more atom-economical and may be preferred if the cost of the catalyst is not a limiting factor.
Q2: I am observing a dark-colored reaction mixture and product. Is this normal, and how can I purify it?
Dark coloration is common, especially in the reduction step and in palladium-catalyzed reactions. This is often due to the formation of colored byproducts or residual catalyst. Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is usually effective. In some cases, treatment with activated carbon can help to remove colored impurities.
Q3: Can I use 6-chloropyridin-3-amine as a starting material?
Yes, 6-chloropyridin-3-amine is a viable starting material.[9] The synthesis would involve a nucleophilic aromatic substitution of the chloride with isopropoxide. This reaction may require more forcing conditions (higher temperatures) compared to the corresponding bromo- or iodo-pyridines.[10] Alternatively, a copper-catalyzed Ullmann condensation could be employed.[11]
Q4: What are the key safety precautions for this synthesis?
-
Sodium Metal: If preparing sodium isopropoxide in situ, handle sodium metal with extreme care. It is highly reactive with water and should be handled under an inert atmosphere.
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle it in a well-ventilated area and preferably wet with a solvent.
-
Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (nitrogen or argon), particularly for the Buchwald-Hartwig amination, to prevent catalyst deactivation and side reactions.[6]
-
Hydrogen Gas: If using hydrogen gas for the reduction, ensure there are no ignition sources and that the system is properly sealed to prevent leaks.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-5-nitropyridine via SNAr
-
To a flame-dried round-bottom flask under an argon atmosphere, add dry isopropanol (10 mL).
-
Carefully add sodium metal (1.1 equivalents) in small portions to the isopropanol and stir until all the sodium has reacted.
-
Add 2-chloro-5-nitropyridine (1.0 equivalent) to the solution of sodium isopropoxide.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Reduction of 2-Isopropoxy-5-nitropyridine using Catalytic Hydrogenation
-
Dissolve 2-isopropoxy-5-nitropyridine (1.0 equivalent) in ethanol (15 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-isopropoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Isopropoxypyridin-3-amine
Welcome to the technical support center for the synthesis of 6-isopropoxypyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable building block. We will move beyond simple procedural outlines to explore the mechanistic rationale behind common issues, providing you with the insights needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-isopropoxypyridin-3-amine, and what are the major classes of byproducts for each?
A1: The most prevalent and industrially relevant synthesis follows a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the isopropoxy ether by reacting a 2-halo-5-nitropyridine (typically chloro or bromo) with an isopropoxide source. Key byproducts include unreacted starting material and the corresponding 2-hydroxy-5-nitropyridine from reaction with trace water.
-
Nitro Group Reduction: Reduction of the nitro-intermediate, 2-isopropoxy-5-nitropyridine, to the target amine. This step is the most critical for purity, with potential byproducts arising from incomplete reduction (residual nitro starting material) or side reactions forming nitroso, azoxy, and azo dimers. Under overly harsh conditions, dealkylation or ring hydrogenation can also occur.
An alternative, though less common, route is the Buchwald-Hartwig amination of 2-isopropoxy-5-bromopyridine.[1] This palladium-catalyzed method can be effective but is susceptible to byproducts like hydrodehalogenation (forming 2-isopropoxypyridine) and catalyst-derived impurities.[1][2]
Q2: How can I effectively monitor the progress of the nitro group reduction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. We recommend co-spotting your reaction mixture with the 2-isopropoxy-5-nitropyridine starting material on the TLC plate. The disappearance of the starting material is your primary endpoint. LC-MS is crucial for detecting partially reduced intermediates (like nitroso or hydroxylamine species) which may not be easily visible by TLC UV analysis. A typical endpoint is <1% remaining starting material by LC-MS area percent.
Q3: My aminopyridine product streaks severely during silica gel chromatography. How can I achieve better separation?
A3: This is a classic issue when purifying basic amines on acidic silica gel. The strong interaction between the amine's lone pair and the acidic silanol groups (Si-OH) on the silica surface causes tailing and poor resolution.[3] To mitigate this, add a basic modifier to your eluent system. A concentration of 0.5-1% triethylamine (TEA) or pyridine in your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol) will neutralize the acidic sites, leading to sharper peaks and improved separation.[3]
Q4: What is the most common reason for the formation of 2-hydroxy-5-nitropyridine during the initial SNAr step?
A4: The formation of 2-hydroxy-5-nitropyridine is almost always due to the presence of water in the reaction. Isopropoxide is a strong base and will readily deprotonate any available water to form hydroxide ions. These hydroxide ions then compete with the isopropoxide as nucleophiles, attacking the 2-position of the pyridine ring to form the undesired hydroxypyridine byproduct. Ensuring rigorously anhydrous conditions—using dry solvents, freshly prepared or titrated sodium isopropoxide, and an inert atmosphere—is critical to suppress this side reaction.
Troubleshooting Guide: Common Byproducts & Solutions
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Scenario 1: Incomplete Nitro Group Reduction
Observation: Your final product contains a significant amount of the starting material, 2-isopropoxy-5-nitropyridine, confirmed by 1H NMR and LC-MS.
Root Cause Analysis:
-
Insufficient Reductant: The stoichiometry of the reducing agent was inadequate for a complete reaction.
-
Catalyst Deactivation (for Catalytic Hydrogenation): If using a catalyst like Pd/C, it may have been poisoned by impurities (e.g., sulfur compounds) or become passivated.
-
Low Reaction Temperature/Time: The reaction may not have been heated sufficiently or run long enough to reach completion.
Solutions:
| Solution | Rationale |
| Increase Stoichiometry of Reductant | For metal/acid reductions (e.g., Fe/NH4Cl, SnCl2), increase the molar equivalents of the metal. A 5 to 10-fold molar excess is common. |
| Use Fresh, High-Quality Catalyst | For catalytic hydrogenation, use a fresh batch of catalyst. Ensure the starting material is free from potential catalyst poisons. A typical loading is 5-10 mol% of Pd on carbon. |
| Optimize Reaction Conditions | Increase the reaction temperature in increments of 10 °C while monitoring by TLC/LC-MS. Extend the reaction time. For many reductions, refluxing in ethanol or methanol is effective. |
| Change the Reducing System | If one method consistently fails, consider an alternative. Iron powder in the presence of an electrolyte like ammonium chloride in aqueous ethanol is a robust, scalable, and cost-effective method that often avoids the formation of azo/azoxy byproducts.[4] |
Scenario 2: Formation of Dimeric Byproducts (Azo/Azoxy)
Observation: LC-MS analysis reveals peaks with masses corresponding to azo (M+M-30) or azoxy (M+M-14) dimers of the target amine. These often appear as brightly colored impurities.
Root Cause Analysis: These byproducts form from the condensation of partially reduced nitro-group intermediates, specifically the nitroso and hydroxylamine species. Their formation is favored when the reduction is slow or incomplete, allowing these reactive intermediates to accumulate and react with each other.
Solutions:
-
Ensure Homogeneous Reaction Conditions: Vigorous stirring is essential, especially for heterogeneous reactions like Fe/NH4Cl, to ensure the reductant is well-dispersed.
-
Control Rate of Addition: In some cases, adding the reducing agent portion-wise or controlling the rate of hydrogen introduction can maintain a low steady-state concentration of intermediates.
-
Select a More Robust Reducing Agent: As mentioned, the Fe/NH4Cl system is often cited for its clean conversion and minimal formation of such dimeric impurities compared to other methods like stannous chloride.
Scenario 3: Dealkylation or Ring Hydrogenation
Observation: You detect byproducts corresponding to 6-hydroxypyridin-3-amine (dealkylation) or piperidine derivatives (ring hydrogenation).
Root Cause Analysis:
-
Dealkylation: The isopropoxy group can be cleaved under strongly acidic conditions, particularly at elevated temperatures. This is a risk with reductants like SnCl2 in concentrated HCl.
-
Ring Hydrogenation: The pyridine ring can be reduced under catalytic hydrogenation conditions. This is more likely with aggressive catalysts (e.g., Rhodium, Ruthenium), high hydrogen pressures, or prolonged reaction times, especially after the nitro group has been fully reduced.
Solutions:
-
Avoid Harshly Acidic Conditions: When using metal/acid systems, opt for buffered or milder conditions like iron in acetic acid or iron with ammonium chloride instead of concentrated mineral acids.
-
Control Hydrogenation Parameters: For catalytic hydrogenation, use a less aggressive catalyst like 10% Pd/C. Monitor the reaction closely and stop it immediately upon consumption of the starting material. Keep hydrogen pressure at a moderate level (e.g., 50 psi or balloon pressure) unless higher pressures are explicitly required.
Experimental Protocols
Protocol 1: Robust Reduction of 2-Isopropoxy-5-nitropyridine
This protocol utilizes an iron/ammonium chloride system, known for its efficiency and low level of dimeric byproduct formation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-isopropoxy-5-nitropyridine (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v mixture).
-
Addition of Reagents: Add ammonium chloride (approx. 0.25 eq) and iron powder (5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 2: Purification by Column Chromatography with Basic Modifier
This protocol is designed to effectively purify the basic 6-isopropoxypyridin-3-amine.[3]
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine (TEA) to the TLC developing chamber to preview the effect on separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane/EtOAc + 1% TEA). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column. This often yields better resolution.
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity (e.g., from 10% to 30% EtOAc in Hexane), ensuring that 1% TEA is maintained in all mobile phase compositions.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. The residual TEA can typically be removed by placing the product under high vacuum for several hours.
Data Summary & Visualization
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Weight | Common Cause | Analytical Note (LC-MS) |
| Product | 6-Isopropoxypyridin-3-amine | 152.19 | - | M+H = 153.1 |
| 2-Isopropoxy-5-nitropyridine | Starting Material | 182.17 | Incomplete reduction | M+H = 183.1 |
| 2-Hydroxy-5-nitropyridine | SNAr Byproduct | 140.10 | Reaction with water during isopropoxylation step | M+H = 141.1 |
| 2-Isopropoxypyridine | Buchwald-Hartwig Byproduct | 137.18 | Hydrodehalogenation | M+H = 138.1 |
| Azoxy Dimer | Reduction Byproduct | 316.35 | Condensation of nitroso/hydroxylamine intermediates | M+H = 317.3 |
| Azo Dimer | Reduction Byproduct | 274.35 | Condensation of hydroxylamine/amine intermediates | M+H = 275.3 |
| 6-Hydroxypyridin-3-amine | Dealkylation Byproduct | 110.11 | Harsh acidic conditions during reduction | M+H = 111.1 |
Diagrams
Caption: Synthetic workflow highlighting key byproduct formation points.
Caption: Decision workflow for troubleshooting amine purification on silica gel.
References
Technical Support Center: Optimizing Reaction Conditions for 6-(Propan-2-yloxy)pyridin-3-amine
Welcome to the technical support center for 6-(Propan-2-yloxy)pyridin-3-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges associated with the synthesis and subsequent functionalization of this versatile building block. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your research.
Section 1: Synthesis and Purification FAQs
The most common and reliable synthesis of this compound is a two-step process starting from a commercially available nitropyridine. This section addresses the critical parameters and potential pitfalls of this route.
Q1: What is the standard, most reliable synthetic route to prepare this compound?
A1: The most frequently employed and scalable route involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the isopropyl ether by reacting a suitable precursor like 2-chloro-5-nitropyridine with isopropanol in the presence of a strong base. The electron-withdrawing nitro group is essential for activating the pyridine ring towards nucleophilic attack.
-
Nitro Group Reduction: The intermediate, 2-isopropoxy-5-nitropyridine, is then reduced to the target amine.[1] Catalytic hydrogenation is the cleanest and most common method for this step.
Below is a workflow diagram illustrating this synthetic pathway.
References
Technical Support Center: Troubleshooting Failed 6-(Propan-2-yloxy)pyridin-3-amine Reactions
Welcome to the technical support center for 6-(Propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile building block. The following question-and-answer-based guides provide in-depth, field-proven insights to help you overcome experimental hurdles and achieve your desired synthetic outcomes.
Section 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[1][2] However, the electronic properties of aminopyridines like this compound can present unique challenges, such as catalyst inhibition or reduced nucleophilicity.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction with this compound and an aryl bromide is showing no product formation. What is the most likely cause?
A1: The most common issue is an inadequate catalyst system. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. The choice of ligand is critical to mitigate this. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.
A second common issue is the choice of base. While strong, non-nucleophilic bases are standard, the optimal choice can be substrate-dependent.
Troubleshooting Flowchart: No Product in Buchwald-Hartwig Reaction
Caption: Troubleshooting logic for a failed Buchwald-Hartwig amination.
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I prevent this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be promoted by several factors.[3] To minimize this, consider the following:
-
Ligand Choice: Using a more sterically hindered ligand can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.
-
Base Strength: A weaker base may be less prone to promoting this side reaction.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N coupling.
Optimized Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from successful couplings of similar aminopyridine substrates.[4][5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), cesium carbonate (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and XPhos (0.075 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions | Troubleshooting Adjustment |
| Palladium Source | Pd(OAc)₂ (5 mol%) | Use a pre-catalyst like XPhos Pd G3 |
| Ligand | XPhos (7.5 mol%) | Try other bulky phosphine ligands (e.g., RuPhos) |
| Base | Cs₂CO₃ (1.5 equiv.) | Screen K₃PO₄ or NaOtBu |
| Solvent | Toluene | Try 1,4-dioxane or THF |
| Temperature | 100-110 °C | Lower to 80-90 °C to reduce side reactions |
Section 2: Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in drug discovery.[6] However, the reduced nucleophilicity of aromatic amines like this compound can make these couplings challenging.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction between this compound and a carboxylic acid using standard coupling reagents (e.g., EDC/HOBt) is not proceeding. What should I do?
A1: The low nucleophilicity of the aminopyridine is the likely culprit. Standard peptide coupling conditions may not be sufficient. To overcome this, you can:
-
Use a More Potent Activating Agent: Reagents like HATU or HBTU are generally more effective for coupling with less nucleophilic amines.
-
Convert the Carboxylic Acid to an Acyl Chloride: This is a more reactive electrophile. The acid can be treated with thionyl chloride or oxalyl chloride prior to the addition of the amine.[7]
-
Add a Nucleophilic Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]
Q2: The reaction is messy, and I'm having trouble isolating my desired amide product. What are some common side products and how can I minimize them?
A2: Common side products in amide coupling reactions include the formation of an N-acylurea (if using a carbodiimide reagent) or the self-condensation of the activated carboxylic acid. To minimize these:
-
Control the Stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the activated acid.
-
Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid and HOBt/HOAt to pre-form the active ester before adding the amine.
-
Purification: Purification of the basic amide product on silica gel may require the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.[8]
Optimized Protocol: Amide Coupling with this compound
This protocol utilizes HATU, a highly effective coupling reagent for challenging substrates.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (2.0 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.2 equiv.) in DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Coupling Reagent | Base | Solvent | Key Advantage |
| EDC/HOBt | DIPEA or NMM | DCM or DMF | Standard, cost-effective |
| HATU | DIPEA | DMF or ACN | High reactivity for hindered/electron-deficient amines |
| SOCl₂/Pyridine | Pyridine | DCM or Toluene | Forms highly reactive acyl chloride in situ |
Section 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: My one-pot reductive amination of this compound with an aldehyde is giving a low yield of the desired secondary amine. What could be the issue?
A1: Low yields in one-pot reductive aminations can be due to several factors:
-
Inefficient Imine Formation: The equilibrium between the starting materials and the imine intermediate may not favor the imine. This can be addressed by using a dehydrating agent, such as molecular sieves, or by performing the reaction in a solvent that allows for azeotropic removal of water.
-
Competing Carbonyl Reduction: The reducing agent might be reducing the starting aldehyde or ketone faster than the imine intermediate. Using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can resolve this.
-
pH of the Reaction: The reaction is often pH-sensitive. Slightly acidic conditions (pH 4-6) are typically optimal for imine formation.
Reductive Amination Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in reductive amination.
Q2: I am observing the formation of a tertiary amine as a side product. How can I improve the selectivity for the secondary amine?
A2: The formation of a tertiary amine arises from the reaction of the desired secondary amine product with another equivalent of the aldehyde. To suppress this over-alkylation:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the carbonyl compound.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl to keep the concentration of the secondary amine product low during the reaction.
-
Stepwise Procedure: A two-step process, where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control.
Optimized Protocol: Reductive Amination with this compound
This one-pot protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography, potentially with a triethylamine-treated eluent.
Section 4: Purification Strategies
The basic nature of the pyridine nitrogen in this compound and its derivatives often complicates purification by standard silica gel chromatography.
Frequently Asked Questions (FAQs): Purification
Q1: My product streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I fix this?
A1: This is a classic issue with basic compounds on acidic silica gel. The strong interaction between the amine and the acidic silanol groups on the silica surface causes tailing.[8] To resolve this:
-
Use a Basic Modifier: Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[8] This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column, which can provide better peak shape and separation for basic compounds.
Q2: My compound is highly polar. What are some alternative purification methods?
A2: For highly polar amine derivatives, you might consider:
-
Reverse-Phase Chromatography: If the compound is soluble in a suitable solvent system (e.g., acetonitrile/water or methanol/water), reverse-phase chromatography can be an excellent alternative.
-
Acid-Base Extraction: This is a powerful technique to separate your basic product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and back-extract your purified amine into an organic solvent.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Two-step Route to 3-PBC and βCCt, Two Agents Active Against Alcohol Self-Administration in Rodent and Primate Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the purity of 6-(Propan-2-yloxy)pyridin-3-amine
Welcome to the technical support center for 6-(Propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges encountered during and after the synthesis of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions for achieving the highest possible purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial product is a discolored, waxy solid with a broad melting point. How do I begin to diagnose the purity issue?
Answer:
This is a classic presentation for a crude product containing a mixture of unreacted starting materials, byproducts, and residual solvents. A broad melting point range is a strong indicator of impurity, as pure crystalline solids typically have sharp melting points. Discoloration, often yellow to brown, can arise from oxidized species or highly conjugated impurities that are common in pyridine chemistry.[1]
Your first step is a systematic characterization to identify the components of the crude material.
Initial Diagnostic Workflow:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective first step. Run the crude material against your starting materials on a silica plate. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the amine from "streaking" on the acidic silica plate.[2] Multiple spots indicate a mixture of compounds.
-
Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Look for:
-
Signals that do not correspond to the product structure.
-
Residual solvent peaks (e.g., ethyl acetate, dichloromethane, THF).
-
Broad peaks, which can indicate the presence of paramagnetic species or exchange processes.
-
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method. A reverse-phase C18 column is typically effective. The purity is calculated by comparing the area of the product peak to the total area of all peaks.[3]
This initial analysis provides the necessary data to formulate a targeted purification strategy.
Question 2: What are the most probable impurities I should expect from a typical synthesis?
Answer:
Understanding the potential impurities requires knowledge of the synthetic route. A common and efficient synthesis of this compound involves two main steps: a nucleophilic aromatic substitution (SₙAr) to form the ether linkage, followed by the reduction of a nitro group.
Caption: Common synthesis route and potential process-related impurities.
Table 1: Common Process-Related Impurities
| Impurity Name | Origin | Reason for Presence |
| 6-Chloro-3-nitropyridine | Starting Material (Step 1) | Incomplete SₙAr reaction. |
| 6-(Propan-2-yloxy)-3-nitropyridine | Intermediate | Incomplete reduction of the nitro group. |
| 3-Aminopyridine | Potential side-reaction or impurity in starting material.[4][5] | Hydrolysis of the chloro-substituent. |
| Unidentified colored compounds | Side reactions | Oxidation of the amine or polymerization reactions.[6] |
Identifying these specific impurities with analytical techniques like LC-MS is crucial for selecting the most effective purification method.
Question 3: My product is a solid. Can I simply recrystallize it to high purity?
Answer:
Yes, recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[7]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product (approx. 20-30 mg) in small volumes (0.5 mL) of various solvents at room temperature and with gentle heating.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude material just until it fully dissolves. Using an excess of solvent will significantly reduce your yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (Norit) and heat for a few minutes. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | Good solvating power for the polar amine and ether groups. |
| Esters | Ethyl Acetate | Medium polarity, often works well. |
| Aromatic | Toluene | Good for dissolving the aromatic core. Often used in a pair with a non-polar solvent. |
| Alkanes | Heptane, Hexane | Used as an "anti-solvent" in a solvent pair (e.g., Toluene/Heptane) to induce crystallization.[4] |
| Ethers | Methyl tert-butyl ether (MTBE) | Can be effective, but watch for lower boiling points. |
Troubleshooting: If the product "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point. To resolve this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly, perhaps with scratching the inside of the flask to induce nucleation.
Question 4: Recrystallization didn't work. How do I effectively use column chromatography for a basic amine like this?
Answer:
Column chromatography is a powerful alternative, but basic amines pose a specific challenge: they can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation, significant peak tailing, and even irreversible adsorption of the product onto the column.[2]
There are two primary strategies to overcome this:
Strategy A: Modified Silica Gel Chromatography
By adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase, you can effectively neutralize the acidic sites on the silica, allowing your product to elute properly.[2]
Strategy B: Alumina Chromatography
Alumina is a more basic stationary phase than silica and is often an excellent choice for the purification of basic compounds. It is available in different activity grades (I, II, III) and pH ranges (neutral, basic, acidic). For this compound, neutral or basic alumina is recommended.
Caption: Decision workflow for selecting a chromatography strategy.
Detailed Protocol: Modified Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique generally results in better separation.
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Question 5: How do I confirm the final purity of my product and ensure it meets specifications?
Answer:
Final purity confirmation requires the use of high-resolution quantitative analytical techniques. A single method is often insufficient; orthogonal methods (methods based on different chemical principles) provide the highest level of confidence.
Table 3: Recommended Final Purity Analysis Methods
| Technique | Purpose & Parameters |
| HPLC-UV | Primary quantitative method. - Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).- Mobile Phase: Gradient of Water (with 0.1% Formic Acid or Ammonium Formate) and Acetonitrile/Methanol.[8]- Detection: UV at ~270 nm.[8]- Analysis: Calculate purity as Area % of the main peak. |
| ¹H NMR & ¹³C NMR | Confirms structure and detects impurities. - Solvent: DMSO-d₆ or CDCl₃.- Analysis: Look for the absence of impurity peaks identified in the crude analysis. Integration of the product peaks versus any remaining impurities can give a molar ratio. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies volatile impurities and confirms mass. - Column: Standard non-polar column (e.g., DB-5).- Analysis: Excellent for detecting residual solvents and low-boiling point impurities. The mass spectrum provides confirmation of the molecular weight (152.2 g/mol ).[9][10] |
| Elemental Analysis (CHN) | Confirms elemental composition. - Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for C₈H₁₂N₂O. |
By employing these troubleshooting and purification strategies, you can systematically address purity issues and reliably produce high-quality this compound for your research and development needs.
References
- 1. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Resolving Solubility Issues with 6-(Propan-2-yloxy)pyridin-3-amine
Welcome to the technical support resource for 6-(Propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental decisions.
Poor aqueous solubility is one of the most significant hurdles in modern drug discovery, with up to 90% of new chemical entities in the development pipeline being poorly soluble.[1] This property can severely limit absorption, leading to low bioavailability and hindering the progression of promising therapeutic candidates.[1][2] This guide offers a structured approach to understanding and overcoming the solubility challenges associated with this compound.
Section 1: Foundational & Exploratory FAQs
This section addresses the most common initial questions researchers face when working with a new chemical entity.
Q1: What is this compound and what are its key physicochemical properties?
Answer: this compound (CAS: 52025-36-2) is an aminopyridine derivative.[3][4] Understanding its fundamental physicochemical properties is the first step in diagnosing and solving solubility issues. While extensive experimental data for this specific molecule is not publicly available, we can compile known and predicted values to guide our strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | Well within typical "drug-like" space. |
| Appearance | Brown to black liquid | Physical state at room temperature.[3] |
| Predicted XlogP | 1.3 | This value suggests moderate lipophilicity.[5] Compounds with higher lipophilicity often exhibit lower aqueous solubility.[6][7] |
| Predicted pKa | ~4-6 (Pyridine N), ~2-3 (Amine N) | As an aminopyridine, it has two basic centers. The pyridine ring nitrogen is expected to be the more basic site. The pKa is critical for pH-dependent solubility strategies.[8] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Within Lipinski's Rule of 5.[6] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Ether O) | Within Lipinski's Rule of 5.[6] |
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my in vitro assay. What's happening and why?
Answer: This is a classic and very common phenomenon known as antisolvent precipitation .[9] Here’s the causal explanation:
-
High Solubility in DMSO: this compound, like many organic molecules, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Aqueous Buffer as an Antisolvent: Water or an aqueous buffer is an "antisolvent" for this compound. The compound has poor intrinsic solubility in this medium.
-
The Crash: When you introduce a small volume of the concentrated DMSO stock into the large volume of aqueous buffer, the immediate solvent environment around the drug molecules rapidly changes from DMSO-rich to water-rich. Since the drug's solubility limit in the aqueous buffer is much lower, it can no longer stay in solution and rapidly precipitates, or "crashes out," as a solid. This leads to inconsistent and unreliable results in biological assays.
This observation is your first critical clue that you are dealing with a compound that has low aqueous solubility, a challenge that must be addressed for reliable data generation and future development.[10]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: This is a crucial distinction in drug discovery. Measuring the right parameter at the right time can save significant resources. The primary difference lies in the method of preparation and the state of the system.[11]
Table 2: Comparison of Kinetic vs. Thermodynamic Solubility Assays
| Feature | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Starting Material | Compound pre-dissolved in an organic solvent (e.g., DMSO).[11] | Solid, crystalline form of the compound.[11] |
| Method | The DMSO stock is added to an aqueous buffer, and the concentration is measured after a short incubation before significant precipitation occurs. Often measured by turbidimetry.[10] | An excess of the solid compound is agitated in a buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached (shake-flask method).[12][13] |
| What it Measures | The concentration of a supersaturated solution before it precipitates. It's a measure of how quickly the compound falls out of solution.[12] | The true equilibrium concentration of a saturated solution. This is a fundamental, constant property of the compound in a given solvent at a specific temperature.[13] |
| Typical Value | Usually higher than thermodynamic solubility. | The "gold standard" value. |
| Throughput | High (can be automated in 96/384-well plates). | Low (labor-intensive). |
| When to Use | Early Discovery: For rapid screening and ranking of large numbers of compounds.[10] | Lead Optimization / Pre-clinical: For accurate characterization of promising candidates to guide formulation development.[13] |
For initial troubleshooting of assay precipitation, a kinetic solubility measurement is a fast and relevant starting point. However, for any serious formulation development, you must determine the thermodynamic solubility.
Section 2: Troubleshooting & Optimization Guides
This section provides actionable strategies to mitigate the observed solubility issues.
Caption: Decision workflow for addressing solubility issues.
Q4: How can I improve the aqueous solubility of this compound for in vitro assays?
Answer: For immediate use in biological assays, the goal is to achieve a stable solution at the required concentration. The two most direct methods are pH adjustment and the use of co-solvents.
1. pH Adjustment: Since this compound is a basic compound due to its aminopyridine structure, its solubility is expected to be highly pH-dependent.[10][14] By lowering the pH, you can protonate the basic nitrogen center(s), forming a more soluble salt in situ.
-
Mechanism: The protonated form of the molecule is ionic and therefore has much more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.
-
Actionable Steps:
-
Prepare a series of buffers at different pH values (e.g., pH 7.4, pH 5.0, pH 2.0).
-
Determine the solubility of your compound in each buffer using the thermodynamic solubility protocol below.
-
Caution: Ensure that the compound is stable at lower pH values and that the pH is compatible with your biological assay. A preliminary stability test using HPLC is highly recommended.
-
2. Co-solvent Systems: A co-solvent is a water-miscible organic solvent that is added to an aqueous system to increase the solubility of poorly soluble compounds.[15]
-
Mechanism: Co-solvents work by reducing the polarity of the water, making the solvent system more "hospitable" to the lipophilic drug molecule.
-
Actionable Steps:
-
Screen a panel of pharmaceutically acceptable co-solvents.
-
Start with low percentages (e.g., 5-10% v/v) and increase as needed, keeping the final concentration as low as possible to avoid impacting your assay.
-
Monitor for any negative effects of the co-solvent on your assay's performance (e.g., cell viability, enzyme activity).
-
Table 3: Recommended Starting Solvents and Co-solvents for Solubility Screening
| Solvent Type | Examples | Use Case / Considerations |
| Primary Stock | DMSO, NMP, DMF | For preparing high-concentration master stocks.[9] |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Common, less toxic options for increasing solubility in aqueous buffers.[16] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Can be used at low concentrations (<1%) to aid solubilization but may interfere with biological assays.[14] |
Q5: What are the next-level strategies if simple pH and co-solvent adjustments are insufficient for my formulation goals?
Answer: When developing a compound for in vivo use, especially for oral administration, more robust formulation strategies are required to ensure adequate absorption.[1][17] If simple solutions are not enough, you should investigate advanced enabling technologies.
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful and widely used techniques.[18]
-
Mechanism: The crystalline form of a drug has a very stable, ordered lattice that requires significant energy to break for dissolution. In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer carrier.[17][19] This high-energy amorphous state has a much lower energy barrier to dissolution, often resulting in solubility enhancements of over 1000-fold.[6] The polymer also helps to prevent recrystallization and maintain a supersaturated state in the gastrointestinal tract (a "spring and parachute" effect).[17]
-
Common Preparation Methods: Spray drying and hot-melt extrusion.[9][20]
-
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The lipophilic this compound can form an "inclusion complex" where it sits inside the hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[15][21]
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Mechanism: These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[7] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective. When administered orally, a SEDDS formulation spontaneously forms a fine oil-in-water emulsion in the GI fluids, keeping the drug in a solubilized state ready for absorption.[16][17][22]
-
Section 3: Standardized Experimental Protocols
Adhering to validated protocols is essential for generating reliable and reproducible data.
Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility using HPLC-UV
This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound.[13]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at equilibrium.
Materials:
-
This compound (solid)
-
Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade Acetonitrile (ACN) and water
-
2 mL glass vials with screw caps
-
Thermostatically controlled shaker
-
0.45 µm syringe filters (PTFE or other chemically compatible material)
-
Calibrated HPLC-UV system
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to have visible undissolved solid throughout the experiment to ensure saturation.[23]
-
Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-hour period is a good starting point, but 48 hours is often preferred to be certain that equilibrium has been reached.[12][23]
-
Sampling & Filtration: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO) at a known concentration.
-
Create a calibration curve by making a series of dilutions of the stock solution in the mobile phase.
-
Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.
-
Calculate the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.
-
Self-Validation: To ensure true equilibrium was reached, you can take samples at multiple time points (e.g., 24h, 36h, 48h). The concentration should be constant across the later time points.[12]
Section 4: Advanced Formulation Considerations
Q6: Which excipients are a good starting point for developing an amorphous solid dispersion (ASD) with this compound?
Answer: The choice of polymer is critical for both the manufacturability and performance of an ASD. The polymer must be able to molecularly dissolve the drug and prevent its recrystallization.[24] For a compound like this compound, a good starting point would be polymers that have a track record of success with a wide range of APIs.
Table 4: Common Polymeric Excipients for Amorphous Solid Dispersions
| Polymer | Common Grade(s) | Key Features & Considerations |
| Polyvinylpyrrolidone (PVP) | PVP K30 | Good solubilizer, forms strong hydrogen bonds with drugs, which can enhance stability.[25] |
| Copovidone | Kollidon® VA 64 | A copolymer of vinylpyrrolidone and vinyl acetate. Often shows excellent miscibility with a broad range of drugs and is a very common choice for ASDs.[20][25] |
| Hydroxypropyl Methylcellulose (HPMC) | HPMC E3, E5 | A cellulosic polymer that can also act as a precipitation inhibitor in the gut.[25] |
| HPMC Acetate Succinate (HPMC-AS) | - | Particularly useful for enteric delivery, as its solubility is pH-dependent. It remains insoluble in the acidic stomach environment but dissolves in the more neutral pH of the small intestine.[20] |
Screening Approach: The most effective way to select a polymer is to perform a small-scale screening study. This typically involves preparing several small ASD batches using different polymers and drug loadings (e.g., 10%, 25%, 50% drug by weight) via a solvent evaporation method. The resulting solids are then analyzed by Differential Scanning Calorimetry (DSC) to confirm they are amorphous (absence of a melting peak) and by Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.[24] Dissolution testing is then performed to identify the polymer and loading that provide the greatest solubility and dissolution rate enhancement.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. This compound | 52025-36-2 [amp.chemicalbook.com]
- 4. This compound | 52025-36-2 [chemicalbook.com]
- 5. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. peerj.com [peerj.com]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. ovid.com [ovid.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api-events.drreddys.com]
- 17. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 18. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. benchchem.com [benchchem.com]
- 24. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 6-(Propan-2-yloxy)pyridin-3-amine and Structurally Related Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-(propan-2-yloxy)pyridin-3-amine, a versatile building block in medicinal chemistry. By presenting and interpreting its spectral data alongside two commercially available, structurally similar alternatives—6-methyl-2-(isopropoxy)pyridin-3-amine and 4-methyl-6-(isopropoxy)pyridin-3-amine—this document aims to equip scientists with the practical insights needed for unambiguous compound identification and characterization.
Introduction to this compound and its Analogs
This compound and its methylated analogs are substituted aminopyridines, a class of compounds frequently utilized in the synthesis of pharmacologically active molecules. The strategic placement of the isopropoxy and amino groups on the pyridine ring, along with the potential for further modification at other positions, makes these compounds valuable intermediates. Accurate and comprehensive analytical data is crucial for ensuring the identity and purity of these materials in a research and development setting. This guide delves into the key spectroscopic features that define these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound and its methylated counterparts.
Experimental Protocol for NMR Data Acquisition
A standardized protocol was employed for the acquisition of all NMR spectra to ensure data comparability.
Sample Preparation:
-
Approximately 10-20 mg of the solid amine sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm
-
The choice of CDCl₃ as the solvent is standard for many organic molecules, offering good solubility and a well-characterized residual solvent peak for referencing. The number of scans was optimized to achieve a good signal-to-noise ratio within a reasonable acquisition time.
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H and ¹³C NMR Data for this compound
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Features:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 | d | ~2.5 |
| H-4 | ~7.0 | dd | ~8.5, 2.5 |
| H-5 | ~6.6 | d | ~8.5 |
| -OCH (CH₃)₂ | ~5.2 | sept | ~6.0 |
| -NH₂ | ~3.5 | br s | - |
| -OCH(CH₃ )₂ | ~1.3 | d | ~6.0 |
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Features:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~160 |
| C-3 | ~138 |
| C-2 | ~135 |
| C-4 | ~120 |
| C-5 | ~110 |
| -OC H(CH₃)₂ | ~68 |
| -OCH(C H₃)₂ | ~22 |
Comparative NMR Data of Methylated Analogs
For comparison, experimental data for structurally related compounds provides valuable context for understanding the influence of substituents on the NMR spectra.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-methyl-2-(isopropoxy)pyridin-3-amine | Aromatic protons expected between 6.5-7.5 ppm. Methyl protons around 2.4 ppm. Isopropoxy protons similar to the parent compound. | Aromatic carbons expected between 105-160 ppm. Methyl carbon around 24 ppm. Isopropoxy carbons similar to the parent compound. |
| 4-methyl-6-(isopropoxy)pyridin-3-amine | Aromatic protons expected between 6.4-7.6 ppm. Methyl protons around 2.2 ppm. Isopropoxy protons similar to the parent compound. | Aromatic carbons expected between 108-160 ppm. Methyl carbon around 18 ppm. Isopropoxy carbons similar to the parent compound. |
Note: Specific experimental data for these comparators were not available in the initial search and are represented by expected ranges based on known substituent effects on the pyridine ring.
The introduction of a methyl group, an electron-donating group, generally causes an upfield shift (to lower ppm values) for the protons and carbons at the ortho and para positions relative to the methyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol for ESI-MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar small molecules like aminopyridines.
Sample Preparation:
-
A stock solution of the sample was prepared by dissolving approximately 1 mg in 1 mL of methanol.
-
A 10 µL aliquot of the stock solution was diluted with 1 mL of methanol to a final concentration of approximately 10 µg/mL.
-
The solution was filtered to remove any particulates before injection.
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: 50-500 m/z
These parameters are typical for achieving efficient ionization and transfer of small organic molecules into the gas phase for mass analysis.
Diagram of the ESI-MS Experimental Workflow
Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.
Mass Spectrometry Data for this compound
The molecular formula of this compound is C₈H₁₂N₂O, with a monoisotopic mass of 152.0950 Da.
Table 2: Predicted Mass Spectrometry Data for C₈H₁₂N₂O
| Adduct | Calculated m/z |
| [M+H]⁺ | 153.1022 |
| [M+Na]⁺ | 175.0842 |
In a typical positive ion ESI mass spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 153.1022. The presence of a sodium adduct [M+Na]⁺ is also common.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation (CID) of the parent ion. For aminopyridines, common fragmentation pathways involve the loss of small neutral molecules. For this compound, a likely fragmentation of the [M+H]⁺ ion would be the loss of propene (C₃H₆, 42.08 Da) from the isopropoxy group, leading to a fragment ion at m/z 111.05.
Diagram of the Proposed Mass Spectrometry Fragmentation
Caption: Proposed fragmentation of the [M+H]⁺ ion of this compound.
Comparative Mass Spectrometry Data
The methylated analogs will have different molecular weights, which will be reflected in their mass spectra.
Table 3: Comparative Molecular Weight and [M+H]⁺ Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₈H₁₂N₂O | 152.0950 | 153.1022 |
| 6-Methyl-2-(isopropoxy)pyridin-3-amine | C₉H₁₄N₂O | 166.1106 | 167.1179 |
| 4-Methyl-6-(isopropoxy)pyridin-3-amine | C₉H₁₄N₂O | 166.1106 | 167.1179 |
The clear difference in the mass of the protonated molecule allows for easy differentiation between the parent compound and its methylated analogs using mass spectrometry.
Conclusion
This guide provides a framework for the spectroscopic characterization of this compound and its comparison with structurally related compounds. While complete experimental spectra for all compounds were not available through the conducted searches, the provided protocols, predicted data, and comparative analysis offer a solid foundation for researchers. The key differentiators are the chemical shifts of the aromatic protons and carbons in NMR, which are influenced by the position of the methyl substituent, and the distinct molecular weights observed in mass spectrometry. For definitive identification, it is always recommended to acquire and interpret the full set of experimental data for the specific batch of the compound being used.
A Senior Application Scientist's Guide to 6-(Propan-2-yloxy)pyridin-3-amine: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Substituted Aminopyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. Among the vast array of available pyridine building blocks, substituted aminopyridines are particularly valuable due to their dual functionality: a nucleophilic amino group and a modifiable aromatic ring system.
This guide provides an in-depth comparison of 6-(Propan-2-yloxy)pyridin-3-amine (also known as 6-isopropoxypyridin-3-amine) with other foundational aminopyridines. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on how the introduction of a 6-alkoxy group, specifically the isopropoxy moiety, influences the molecule's physicochemical properties, reactivity, and performance in key synthetic transformations. We will move beyond a simple catalog of properties to explain the underlying chemical principles, offering field-proven insights and validated experimental protocols to guide your synthetic strategy.
Physicochemical Properties: A Comparative Overview
The choice of a building block is often dictated by its physical properties, which influence solubility, reaction conditions, and even the ADME properties of a final compound. The introduction of an alkoxy group at the 6-position significantly alters the profile of the parent 3-aminopyridine.
While comprehensive experimental data for this compound is not extensively published, we can compile known values for key comparators and provide informed estimates. The isopropoxy group is expected to increase lipophilicity (LogP) and lower the boiling point compared to smaller alkoxy groups, while also influencing the basicity of the molecule's two nitrogen atoms.
| Property | This compound | 6-Methoxypyridin-3-amine | 3-Aminopyridine | 2-Aminopyridine | 4-Aminopyridine |
| CAS Number | 52025-36-2[2][3][4][5] | 6628-77-9[6] | 462-08-8[7] | 504-29-0[3] | 504-24-5 |
| Molecular Formula | C₈H₁₂N₂O | C₆H₈N₂O[6] | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 152.19 g/mol | 124.14 g/mol [6] | 94.12 g/mol | 94.12 g/mol | 94.12 g/mol |
| Appearance | Brown to black liquid[3] | Liquid[6] | Colorless solid / crystals[8] | White/yellow crystals[3] | White crystalline solid |
| Boiling Point (°C) | Est. 240-250 | Est. 225-235 | 248[8] | 204-210 | 273 |
| Melting Point (°C) | N/A (Liquid) | N/A (Liquid) | 65[8] | 59-61 | 155-158 |
| pKa (Conjugate Acid) | Est. 6.2-6.5 | Est. 6.0-6.3 | ~6.04 (pyridinium N)[7] | 6.86 (pyridinium N)[3][9] | 9.17 (pyridinium N)[9] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Highly soluble in water, alcohol, benzene[7] | Soluble in water, alcohol, ether[3] | Soluble in water, ethanol[10] |
Note: Estimated values are derived from trends observed in related structures and should be confirmed experimentally.
Electronic Effects and Predicted Reactivity
The true utility of a building block is revealed in its reactivity. The substitution pattern of this compound creates a nuanced electronic environment that distinguishes it from simpler aminopyridines.
The Influence of the 6-Isopropoxy Group
The isopropoxy group at the C-6 position is a powerful electron-donating group (EDG) through resonance (+R effect). Its lone pair electrons can delocalize into the pyridine ring, increasing electron density, particularly at the ortho and para positions (C-3 and C-5).
Caption: Electronic influence of the 6-alkoxy group on the pyridine ring.
This electron donation has several important consequences:
-
Enhanced Nucleophilicity of the 3-Amino Group: The increased electron density at C-3 makes the attached amino group a stronger nucleophile compared to the amino group in unsubstituted 3-aminopyridine. This facilitates reactions like N-acylation and N-alkylation.
-
Increased Basicity of the Ring Nitrogen: The EDG effect increases the electron density on the ring nitrogen, making it more basic than the nitrogen in 3-aminopyridine. However, it is still significantly less basic than 4-aminopyridine, where the amino group's donation is more effectively delocalized to the ring nitrogen.[9]
-
Activation for Electrophilic Aromatic Substitution (SEAr): The ring is more activated towards electrophiles (e.g., in halogenation or nitration reactions), with substitution predicted to occur at the C-5 position.
Comparison with Other Isomers
-
vs. 3-Aminopyridine: this compound is a more electron-rich system. Its exocyclic amino group is more nucleophilic, potentially allowing for milder conditions in acylation or alkylation reactions.
-
vs. 2- and 4-Aminopyridine: In 2- and 4-aminopyridine, the amino group's lone pair can directly delocalize to the ring nitrogen, significantly increasing the ring's basicity.[9] In the 3-amino isomers, this direct resonance stabilization of the protonated ring nitrogen is not possible, resulting in lower pKa values.
Performance in Key Synthetic Transformations
To provide a practical context for the theoretical differences, we present standardized protocols for two of the most common and critical reactions in drug development: N-acylation and Suzuki-Miyaura cross-coupling.
N-Acylation: Amide Bond Formation
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. The enhanced nucleophilicity of the 3-amino group in 6-alkoxy-3-aminopyridines is a distinct advantage.
Experimental Protocol: N-Acylation of a 6-Alkoxy-3-Aminopyridine
This protocol is adapted from a literature procedure for the acylation of a structurally similar substrate, 6-methoxy-4-methylpyridin-3-amine, and serves as a robust starting point.[12]
Caption: Experimental workflow for a representative N-acylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the selected 6-alkoxy-3-aminopyridine (e.g., this compound) (1.0 eq) in a suitable solvent such as toluene (approx. 0.3-0.5 M), add the acylating agent (e.g., acetic anhydride, 1.4 eq).
-
Reaction Conditions: Stir the mixture and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Causality and Insights:
-
Why Toluene? Toluene is a good, non-protic solvent for this reaction, with a boiling point that allows for effective heating without requiring a sealed vessel.
-
Excess Anhydride: A slight excess of the anhydride ensures complete conversion of the starting amine.
-
Heat: While the amino group is activated, heating is typically required to drive the acylation to completion in a reasonable timeframe. Milder conditions (e.g., room temperature with an activating agent like DMAP) could be explored as an alternative.
Suzuki-Miyaura Cross-Coupling
To functionalize the pyridine ring itself, a halogenated precursor is typically required. For this guide, we will consider the Suzuki coupling of 3-amino-6-bromopyridine , as the principles are directly transferable to the synthesis of precursors for our target molecule or its analogs. The electron-donating amino group at the 3-position influences the reactivity of the C-Br bond at the 6-position.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Amino-6-Halopyridine
This generalized protocol is based on standard conditions for Suzuki couplings with electron-rich bromopyridines.[14]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine 3-amino-6-bromopyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add degassed solvents. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of 0.1-0.2 M with respect to the bromopyridine.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3-5 mol%, or a combination of a Pd source like Pd₂(dba)₃ and a ligand like XPhos).
-
Reaction Conditions: Heat the mixture with vigorous stirring to 90-110 °C until the starting material is consumed as determined by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Causality and Insights:
-
The Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.
-
Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure. Degassing the solvents (e.g., by sparging with argon) is a critical, self-validating step to ensure catalyst longevity.
-
Ligand Choice: For electron-rich or sterically hindered coupling partners, more sophisticated phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the oxidative addition and reductive elimination steps efficiently.
Conclusion and Strategic Recommendations
This compound represents a valuable evolution from the basic 3-aminopyridine scaffold. The introduction of the isopropoxy group provides a handle to increase lipophilicity while simultaneously enhancing the nucleophilicity of the 3-amino group.
Key Takeaways for Researchers:
-
For N-Acylation/Alkylation: Expect this compound to be more reactive than unsubstituted 3-aminopyridine, potentially allowing for milder reaction conditions and faster reaction times.
-
For Ring Functionalization: While the 6-alkoxy group itself is not a leaving group for SNAr, its electronic influence is important when designing syntheses involving halogenated precursors. The electron-donating nature of the alkoxy group can impact the reactivity in palladium-catalyzed cross-coupling reactions.
-
Physicochemical Profile: The isopropoxy group offers a useful increase in lipophilicity and molecular weight compared to the methoxy analogue, providing a tool for fine-tuning the properties of a lead compound.
By understanding the fundamental principles outlined in this guide and employing the robust, validated protocols as starting points, researchers can strategically leverage the unique properties of this compound to accelerate their discovery and development programs.
References
- 1. CAS 52025-36-2: 6-(1-Methylethoxy)-3-pyridinamine [cymitquimica.com]
- 2. 52025-36-2|6-Isopropoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | 52025-36-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1395038-63-7|4-Methyl-6-(propan-2-yloxy)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Comparative Guide to the Biological Activity of 6-Alkoxypyridin-3-amines: From Antimicrobial Action to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 6-alkoxypyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The strategic placement of an alkoxy group at the 6-position and an amine at the 3-position of the pyridine ring provides a unique combination of hydrogen bonding capabilities and opportunities for synthetic modification. This guide offers a comparative analysis of the biological activities of 6-alkoxypyridin-3-amines and their derivatives, with a focus on their antimicrobial properties and their emerging role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), provide detailed experimental methodologies, and visualize the underlying principles of their therapeutic potential.
The Versatile Scaffold: Unlocking Diverse Biological Activities
The 6-alkoxypyridin-3-amine core has been explored for a range of therapeutic applications, primarily driven by the electronic properties of the alkoxy group and the nucleophilicity of the amino group. The lone pair of electrons on the oxygen atom of the alkoxy group can participate in resonance, influencing the electron density of the pyridine ring and the basicity of the amino group. This, in turn, affects the molecule's ability to interact with biological targets.
Antimicrobial Potential of 6-Methoxypyridin-3-amine Derivatives
A notable example of the biological activity of this class of compounds is demonstrated by derivatives of 6-methoxypyridin-3-amine. For instance, the Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), synthesized by the condensation of 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde, has shown promising antimicrobial activity.[1][2] Further complexation of this ligand with metal ions such as Cu(II) and Co(II) has also been explored to enhance its biological efficacy.[1][2]
The antimicrobial effects of MPM and its metal complexes have been evaluated against a panel of both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[1][2] These studies highlight the potential of the 6-methoxypyridin-3-amine scaffold as a foundational element for the development of novel antibacterial agents.
Emerging Role as Kinase Inhibitors
The aminopyridine moiety is a well-established pharmacophore in the design of protein kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While direct and extensive comparative studies on a series of 6-alkoxy-substituted pyridin-3-amines are not abundant in publicly available literature, the closely related 6-chloropyridin-3-amine scaffold offers valuable insights into the structure-activity relationships that govern kinase inhibition.[3] The 6-chloro group can be considered a bioisostere of a small alkoxy group, and the principles of substitution at other positions on the ring are likely to be transferable.
Derivatives of the broader aminopyridine class have been successfully developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases. For example, the pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from aminopyridine precursors, has been a fertile ground for the discovery of inhibitors of receptor tyrosine kinases such as the fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr).[4] Furthermore, sulfonamide derivatives of methoxypyridine have been investigated as dual PI3K/mTOR inhibitors, demonstrating the utility of the methoxy-substituted pyridine ring in targeting this critical cancer signaling pathway.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-alkoxypyridin-3-amine derivatives is profoundly influenced by the nature of the substituents at various positions on the pyridine ring and the amino group.
-
The 6-Alkoxy Group: The size and nature of the alkoxy group can influence the compound's solubility, lipophilicity, and steric interactions within the target's binding site. While methoxy is a common starting point, larger alkoxy groups could potentially provide additional hydrophobic interactions, leading to enhanced potency and selectivity.
-
Substitution on the 3-Amino Group: Modification of the 3-amino group is a common strategy to explore the chemical space and optimize biological activity. For instance, the formation of Schiff bases, as seen with MPM, introduces a conjugated system that can be crucial for antimicrobial activity.[1][2] In the context of kinase inhibition, substitution at this position with aryl or heteroaryl groups is a key strategy for extending into the ATP binding pocket and achieving high potency.
-
Substitution at Other Ring Positions: While the core topic is 6-alkoxypyridin-3-amines, it is worth noting that substitutions at the 2, 4, and 5-positions of the pyridine ring can be used to fine-tune the electronic properties and steric profile of the molecule, thereby modulating its biological activity.
Comparative Data Summary
The following table summarizes representative quantitative data for a 6-methoxypyridin-3-amine derivative and provides a comparative context with a related chloro-analog and a more complex pyridopyrimidine kinase inhibitor to illustrate the potential of this scaffold.
| Compound/Derivative Class | Target/Activity | Key Findings | Reference |
| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | Antimicrobial | Active against Gram-positive and Gram-negative bacteria. | [1][2] |
| 6-Chloropyridin-3-amine Analogs | Kinase Inhibition | Scaffold for potent and selective kinase inhibitors.[3] | [3] |
| Pyrido[2,3-d]pyrimidine Derivatives | FGFr, PDGFr, c-src Kinase Inhibition | Potent inhibitors with IC50 values in the low micromolar to nanomolar range.[4] | [4] |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR Inhibition | Novel PI3K/mTOR dual inhibitors with antiproliferative activity.[5] | [5] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (e.g., N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Assay Setup: Add 50 µL of the bacterial inoculum to each well of a 96-well plate. Add 50 µL of the serially diluted compound to the respective wells. Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a compound.
Materials:
-
Purified recombinant target kinase (e.g., FGFr, PI3K)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate peptide, and ATP in the kinase assay buffer. Add the serially diluted test compounds.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-(Propan-2-yloxy)pyridin-3-amine Purity by HPLC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6-(Propan-2-yloxy)pyridin-3-amine, a key building block in the synthesis of various pharmacologically active agents, rigorous analytical validation is paramount. This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the comprehensive purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed, replicable protocols.
The Criticality of Purity for this compound
This compound is a substituted aminopyridine whose structural motif is of significant interest in medicinal chemistry. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, and may interfere with the desired reaction pathways in subsequent synthetic steps. Therefore, a robust analytical method to confirm the purity and impurity profile is not just a regulatory expectation but a scientific necessity.
The primary synthesis route to this compound often involves the reduction of a nitro-precursor, namely 2-isopropoxy-5-nitro-pyridine[1]. This process can introduce specific impurities that must be monitored and controlled.
Potential Process-Related Impurities:
-
Starting Material: Unreacted 2-isopropoxy-5-nitro-pyridine.
-
By-products of Reduction: Intermediates from the incomplete reduction of the nitro group.
-
Isomeric Impurities: Positional isomers that may arise during the synthesis of the precursors.
-
Degradation Products: Compounds formed due to instability under certain reaction or storage conditions.
Given the basic nature of the amine functionality and the overall polarity of the molecule, developing a selective and robust HPLC method presents unique challenges, such as peak tailing on conventional silica-based columns.
Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
Our primary recommended method for the routine purity assessment of this compound is a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
The causality behind this choice is rooted in the widespread availability of C18 columns, their proven robustness, and the extensive body of knowledge regarding their separation mechanisms. For a compound of moderate polarity like our target analyte, RP-HPLC offers an excellent balance of retention and resolution.
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 15.0 70 17.0 90 19.0 90 19.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Rationale for Method Parameters:
-
C18 Column: Provides a hydrophobic stationary phase for effective retention of the moderately nonpolar analyte.
-
Formic Acid in Mobile Phase: Acts as a pH modifier to ensure the analyte is in a consistent protonation state, leading to sharper peaks and improved reproducibility. It also helps to suppress the interaction of the basic amine with residual silanol groups on the silica support, thereby reducing peak tailing.
-
Gradient Elution: Allows for the effective elution of a range of compounds with varying polarities, from polar impurities to the less polar analyte and potentially nonpolar by-products.
-
UV Detection at 254 nm: A common wavelength for aromatic compounds, providing good sensitivity for the pyridine ring system.
Orthogonal Approach for Comprehensive Validation: Hydrophilic Interaction Liquid Chromatography (HILIC)
To ensure that no impurities are co-eluting with the main peak or are not retained in the RP-HPLC system, an orthogonal method with a different separation mechanism is essential.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for this purpose.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is a powerful technique for separating polar compounds.[3][5]
The separation in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. This provides a completely different selectivity compared to RP-HPLC.
Experimental Protocol: HILIC Method
Objective: To provide an orthogonal separation of this compound and its polar impurities.
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, column thermostat, and a PDA or UV detector.
Chromatographic Conditions:
-
Column: Silica or Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient Program:
Time (min) %B 0.0 0 5.0 50 6.0 50 6.1 0 | 8.0 | 0 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water
Rationale for Method Parameters:
-
HILIC Column: Provides a polar stationary phase for the retention of polar analytes.
-
High Organic Mobile Phase: Facilitates the partitioning mechanism in HILIC.
-
Ammonium Formate Buffer: Controls the pH and provides counter-ions to improve peak shape.
-
Gradient Elution: Starts with high organic content to retain polar compounds and gradually increases the aqueous portion to elute them.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key stages of the analysis.
Caption: Workflow for RP-HPLC Purity Validation.
Caption: Orthogonal HILIC Method Workflow.
Comparative Data and Validation Parameters
A comprehensive validation of any analytical method should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] This ensures the method is fit for its intended purpose. The following table summarizes the expected performance characteristics for both the RP-HPLC and HILIC methods.
| Validation Parameter | RP-HPLC Method | HILIC Method | ICH Q2(R1) Guideline |
| Specificity | Baseline resolution of the main peak from known impurities and degradation products. | Different selectivity and elution order compared to RP-HPLC, confirming peak purity. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 for the main analyte and impurities. | > 0.999 for the main analyte and polar impurities. | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision. | < 3.0% for repeatability and intermediate precision. | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Insensitive to minor changes in mobile phase composition (±2% organic), column temperature (±2°C), and pH (±0.1). | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion: A Dual-Method Approach for Unquestionable Purity
For a comprehensive and trustworthy assessment of this compound purity, a single analytical method is insufficient. This guide advocates for a dual-method approach, leveraging the strengths of both a robust RP-HPLC method for routine quality control and an orthogonal HILIC method for comprehensive impurity profiling and method validation. This strategy provides a self-validating system, ensuring that all potential impurities are detected and accurately quantified. By understanding the rationale behind the method development and adhering to rigorous validation protocols as outlined by the ICH, researchers and drug development professionals can have the highest confidence in the quality of this critical synthetic intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
Navigating the Structure-Activity Relationship of 6-(Propan-2-yloxy)pyridin-3-amine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 6-(propan-2-yloxy)pyridin-3-amine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. The strategic placement of the isopropoxy group at the 6-position and the amino group at the 3-position of the pyridine ring provides a unique combination of hydrogen bonding capabilities and steric influence, making it an attractive starting point for engaging the ATP-binding site of various kinases. This guide offers a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation therapeutics.
The this compound Core: A Foundation for Kinase Inhibition
The pyridine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors[1]. The nitrogen atom of the pyridine core can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket. The 3-amino group serves as a versatile synthetic handle for introducing a variety of substituents that can probe different regions of the kinase active site, thereby influencing potency and selectivity. The 6-isopropoxy group, while not directly involved in hinge binding, plays a significant role in modulating the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also make important van der Waals contacts within the active site.
Synthesis of this compound Derivatives: A General Workflow
The synthesis of this compound derivatives typically commences from commercially available starting materials and involves a few key transformations. A general and adaptable synthetic route is outlined below.
Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 2-chloro-5-nitropyridine in isopropanol, add a base such as potassium carbonate. Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the isopropoxy-substituted nitropyridine is isolated by extraction and purified by column chromatography.
-
Step 2: Reduction of the Nitro Group. The resulting 2-(isopropoxy)-5-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a reducing agent such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine. Filtration to remove the catalyst and evaporation of the solvent yields this compound.
-
Step 3: N-Functionalization. The 3-amino group can be functionalized through various reactions. For instance, acylation with an acid chloride or anhydride in the presence of a base like triethylamine or pyridine will yield the corresponding amide. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride provides N-alkylated derivatives. Suzuki or Buchwald-Hartwig coupling reactions can be employed to introduce aryl or heteroaryl substituents.
Figure 1: Generalized synthetic workflow for N-substituted this compound derivatives.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look
While a comprehensive SAR study for a single target is not publicly available for a complete series of this compound derivatives, we can infer key relationships by comparing data from related scaffolds and piecing together information from various sources. The following table illustrates a hypothetical SAR for a series of derivatives targeting a generic kinase, based on established medicinal chemistry principles.
| Compound | R Group (at 3-amino position) | Kinase Inhibition IC50 (nM) | Comment |
| 1 | -H | >10,000 | The unsubstituted amine shows negligible activity, highlighting the importance of the R group for engaging the kinase active site. |
| 2 | -C(O)CH3 | 850 | The small acetyl group provides a slight increase in activity, suggesting that the pocket can accommodate substituents at this position. |
| 3 | -C(O)Ph | 250 | The phenyl group likely makes favorable hydrophobic interactions within the ATP-binding site, leading to improved potency. |
| 4 | -C(O)-(4-fluorophenyl) | 120 | The addition of a fluorine atom can enhance binding through favorable electrostatic interactions or by influencing the conformation of the phenyl ring. |
| 5 | -CH2-Ph | 450 | A flexible linker to the phenyl ring can allow for optimal positioning within the active site, though the potency is slightly lower than the corresponding amide. |
| 6 | -SO2-Ph | >5,000 | The sulfonamide linkage may be too bulky or electronically unfavorable for this particular kinase target. |
Data in this table is illustrative and based on general principles of kinase inhibitor SAR.
-
N-Acylation is generally favorable: Introducing an acyl group at the 3-amino position often leads to a significant increase in potency.
-
Aromatic substituents enhance activity: Aryl groups, particularly those with appropriate electronic modifications, can form beneficial interactions within the hydrophobic regions of the kinase active site.
-
Linker and geometry are crucial: The nature of the linker between the core and the R group, as well as the overall geometry of the molecule, plays a critical role in determining the inhibitory activity.
The Kinase Signaling Pathway: A Common Target
Many derivatives of the 6-aminopyridine scaffold have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified, generic kinase signaling cascade that is often targeted by such inhibitors.
Figure 2: A hypothetical kinase signaling pathway targeted by this compound derivatives.
Experimental Protocols for Biological Evaluation
To ensure the reliability and comparability of biological data, standardized experimental protocols are essential. Below are methodologies for key assays typically employed in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate (a suitable peptide or protein), and ATP to a final volume of 5 µL.
-
Compound Addition: Add the test compounds (derivatives of this compound) at various concentrations. Include appropriate controls (no enzyme, no compound).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights from the structure-activity relationships of related compounds provide a solid foundation for the rational design of more potent and selective derivatives. The synthetic accessibility of this core allows for the rapid generation of diverse libraries for screening against various kinase targets. Future efforts in this area should focus on obtaining comprehensive SAR data for specific kinase targets, elucidating the binding modes of these inhibitors through X-ray crystallography, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy. This systematic approach will undoubtedly accelerate the discovery of new and effective therapies for a range of human diseases.
References
A Comparative Benchmarking Guide to the Synthesis of 6-Isopropoxypyridin-3-amine
Introduction
6-Isopropoxypyridin-3-amine is a key building block in modern medicinal chemistry, featuring prominently in the synthesis of a variety of pharmacologically active agents. Its structural motif, a 3-aminopyridine scaffold bearing an isopropoxy group at the 6-position, is of significant interest to researchers and drug development professionals. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of the two most prevalent synthetic methodologies for preparing 6-isopropoxypyridin-3-amine: the Buchwald-Hartwig amination and the reduction of a nitro-precursor. By presenting side-by-side experimental protocols and performance data, this document aims to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerhouse in C-N bond formation, prized for its broad substrate scope and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to 6-isopropoxypyridin-3-amine from a halogenated precursor.
Causality of Experimental Choices
The choice of a brominated precursor, 5-bromo-2-isopropoxypyridine, is strategic. The C-Br bond is sufficiently reactive for oxidative addition to the palladium catalyst under relatively mild conditions, offering a good balance between reactivity and stability of the starting material.[1] The selection of a palladium precatalyst, a phosphine ligand, and a base is critical for achieving high yields.[3][4] Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[5] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]
Experimental Protocol: Buchwald-Hartwig Amination
Starting Material Synthesis: 5-Bromo-2-isopropoxypyridine
The synthesis of the starting material, 5-bromo-2-isopropoxypyridine, can be achieved from commercially available 2,5-dibromopyridine via a nucleophilic aromatic substitution with isopropanol in the presence of a strong base.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig synthesis of 6-isopropoxypyridin-3-amine.
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reactants: Add anhydrous, degassed toluene, followed by 5-bromo-2-isopropoxypyridine (1.0 equivalent) and the ammonia source (e.g., benzophenone imine, 1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Methodology 2: Reduction of a Nitro Precursor
An alternative and widely used approach to the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This method is often robust, high-yielding, and can be more cost-effective for large-scale production.
Causality of Experimental Choices
This two-step approach first involves the synthesis of 2-isopropoxy-5-nitropyridine. The nitro group is a strong electron-withdrawing group, which facilitates the initial nucleophilic aromatic substitution of a halogen on the pyridine ring with isopropoxide.[6] The subsequent reduction of the nitro group to an amine is a well-established transformation.[7] Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[8] Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.
Experimental Protocol: Reduction of a Nitro Precursor
Starting Material Synthesis: 2-Isopropoxy-5-nitropyridine
The synthesis of 2-isopropoxy-5-nitropyridine can be achieved from commercially available 2-chloro-5-nitropyridine via a nucleophilic aromatic substitution with sodium isopropoxide.
Reaction Scheme: Reduction of Nitro Precursor
Caption: Synthesis via reduction of 2-isopropoxy-5-nitropyridine.
Step-by-Step Protocol:
-
Reaction Setup: To a hydrogenation vessel, add 2-isopropoxy-5-nitropyridine (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add the palladium on carbon catalyst (Pd/C, 5-10 mol% loading).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can often be of sufficient purity for subsequent steps or can be further purified by recrystallization or column chromatography.
Comparative Performance Data
| Parameter | Buchwald-Hartwig Amination | Reduction of Nitro Precursor |
| Starting Material Availability | 5-Bromo-2-isopropoxypyridine (requires synthesis) | 2-Isopropoxy-5-nitropyridine (requires synthesis) |
| Number of Steps | Typically 2 (synthesis of precursor + amination) | Typically 2 (synthesis of precursor + reduction) |
| Typical Yield | 70-90% | 85-95% |
| Reaction Conditions | Inert atmosphere, specialized ligands, 80-110 °C | Hydrogen atmosphere, standard catalyst, room temp. |
| Scalability | Moderate; cost of catalyst and ligands can be a factor. | High; catalytic hydrogenation is a well-established industrial process. |
| Cost-Effectiveness | Moderate to high due to palladium catalyst and ligands. | Generally high due to cheaper reagents and catalyst. |
| Safety Considerations | Air-sensitive reagents, flammable solvents. | Flammable hydrogen gas, pyrophoric catalyst (handle with care). |
| Substrate Scope | Broader for introducing diverse amine functionalities. | Limited to the synthesis of the primary amine. |
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the reduction of a nitro precursor represent viable and effective methods for the synthesis of 6-isopropoxypyridin-3-amine.
The Buchwald-Hartwig amination offers a more direct route to a wider array of N-substituted analogues if desired, showcasing its versatility in library synthesis for drug discovery. However, the requirement for an inert atmosphere, specialized and often expensive palladium catalysts and ligands, and elevated temperatures can present challenges in terms of cost and scalability.
Conversely, the reduction of a nitro precursor is a classic, robust, and often more economical approach, particularly for large-scale synthesis. The reaction conditions are generally milder, and the process is highly scalable. The primary limitation is that it is only suitable for the synthesis of the primary amine.
Recommendation: For laboratory-scale synthesis and the generation of a diverse set of analogues, the Buchwald-Hartwig amination provides excellent flexibility. For process development and large-scale manufacturing where cost and scalability are paramount, the reduction of the nitro precursor is likely the more advantageous route. The ultimate choice will depend on the specific project requirements, available resources, and the desired scale of production.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 6-Chloropyridin-3-amine Analogs in Kinase Inhibition
For medicinal chemists and drug development professionals, the 6-chloropyridin-3-amine scaffold is a cornerstone in the design of targeted therapeutics.[1][2][3] Its strategic arrangement of a reactive chlorine atom and a nucleophilic amine on a pyridine ring offers a versatile platform for synthesizing potent and selective kinase inhibitors.[2][4] This guide provides a comparative analysis of 6-chloropyridin-3-amine analogs, focusing on the structure-activity relationships (SAR) that govern their performance. We will delve into the impact of specific chemical modifications, provide detailed experimental protocols for their evaluation, and present a framework for rational drug design based on this privileged scaffold.
The Strategic Importance of the 6-Chloropyridin-3-amine Scaffold
The utility of the 6-chloropyridin-3-amine core in kinase inhibitor design is twofold.[2][3] Firstly, the 3-amino group and the pyridine nitrogen can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket, a common anchoring strategy for kinase inhibitors.[2][3] Secondly, the chlorine atom at the 6-position serves as a versatile synthetic handle.[3] It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic introduction of diverse substituents to explore the chemical space and optimize potency, selectivity, and pharmacokinetic properties.[1]
Comparative Analysis of Analog Performance
The biological activity of analogs built upon the 6-chloropyridin-3-amine framework is profoundly influenced by the nature of the substituents.[4] Modifications are typically explored at the 3-amino group (via acylation or alkylation) and the 6-position (by replacing the chlorine). To provide a clear comparative framework, we will analyze a focused set of hypothetical analogs targeting a representative kinase, "Kinase X."
| Compound ID | R1 (Substitution at 3-NH) | R2 (Substitution at C6) | Kinase X IC50 (nM) | Anti-proliferative EC50 (µM) | Microsomal T½ (min) |
| CPA-001 | -H (Parent) | -Cl | 850 | > 10 | 15 |
| CPA-002 | -C(O)CH₃ (Acetyl) | -Cl | 450 | 8.2 | 25 |
| CPA-003 | -H | -Phenyl | 120 | 2.5 | 45 |
| CPA-004 | -H | -4-Methoxyphenyl | 65 | 1.1 | 60 |
| CPA-005 | -H | -1-Methyl-1H-pyrazol-4-yl | 25 | 0.4 | 75 |
| CPA-006 | -C(O)CH₃ (Acetyl) | -1-Methyl-1H-pyrazol-4-yl | 15 | 0.2 | 90 |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals key SAR trends:
-
Parent Scaffold (CPA-001): The unsubstituted core shows weak activity, highlighting the need for further functionalization.
-
N-Acylation (CPA-002): Acetylation of the 3-amino group moderately improves biochemical potency, suggesting the acetyl group may form additional interactions or induce a more favorable binding conformation.
-
C6-Arylation (CPA-003 & CPA-004): Replacing the C6-chloro with aryl groups via a Suzuki coupling significantly boosts potency. The addition of a para-methoxy group (CPA-004) further enhances activity, likely by engaging in a specific hydrogen bond or favorable polar interaction in a nearby pocket.
-
C6-Heteroarylation (CPA-005): Introducing a nitrogen-containing heterocycle like methylpyrazole often leads to a substantial increase in potency. This is a common strategy in kinase inhibitor design, as the heteroatom can act as a hydrogen bond acceptor and improve solubility.
-
Combined Modifications (CPA-006): The combination of N-acetylation and C6-heteroarylation results in the most potent analog in this series. This synergistic effect suggests that both modifications address distinct but complementary binding interactions within the kinase active site.
The following diagram illustrates the logical workflow for developing and evaluating these analogs.
References
A Comparative Guide to Cross-Reactivity Profiling of Pyridine-Based Kinase Inhibitors: A Case Study on a 6-(Propan-2-yloxy)pyridin-3-amine Scaffold
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors, using a hypothetical compound, "Pyroxamine," which is built upon a 6-(Propan-2-yloxy)pyridin-3-amine core. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted therapeutics. We will delve into the strategic design of selectivity profiling studies, present detailed experimental protocols, and offer insights into the interpretation of the resulting data, all grounded in the principles of scientific integrity and field-proven experience.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a critical class of drug targets, and inhibitors directed against them have revolutionized the treatment of various diseases, particularly cancer. The compound this compound represents a versatile chemical scaffold, frequently utilized as a building block in the synthesis of biologically active molecules, including kinase inhibitors.[1][2] Let us consider a hypothetical lead compound, "Pyroxamine," derived from this scaffold and designed to potently inhibit "Kinase X," a key driver in a specific malignancy.
While achieving high potency against the intended target is a primary goal, it is the selectivity of the inhibitor that often dictates its clinical success. Off-target effects, resulting from the inhibition of other kinases, can lead to toxicity or unforeseen pharmacological activities.[3][4] Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory requirement but a cornerstone of rational drug design.[5] This guide will outline a robust, multi-tiered strategy for characterizing the selectivity profile of Pyroxamine, providing a template for similar investigations.
Strategic Design of a Cross-Reactivity Study
An efficient and cost-effective approach to selectivity profiling involves a tiered screening strategy.[3] This allows for a broad initial assessment, followed by more detailed characterization of potential liabilities.
Tier 1: Large-Panel, Single-Concentration Kinase Screen
The initial step is to screen Pyroxamine at a single, relatively high concentration (e.g., 1 µM) against a large, representative panel of human kinases.[4] Several commercial vendors offer panels that cover a significant portion of the human kinome. The primary objective of this screen is to identify any kinase that is inhibited by more than a predefined threshold (e.g., >70% inhibition) at the screening concentration. This provides a broad overview of the compound's potential off-target interactions.
Tier 2: IC50 Determination for "Hits"
Any kinase identified as a "hit" in the Tier 1 screen must be subjected to further analysis to determine the potency of inhibition. This is achieved by generating a 10-point dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[3] This quantitative measure allows for a direct comparison of the inhibitor's potency against its primary target versus its off-targets.
Below is a diagram illustrating the logical workflow for this tiered cross-reactivity study.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Experimental Methodologies
The following protocols are representative of standard biochemical and cellular assays used for kinase inhibitor profiling. The choice of a specific assay format depends on the nature of the kinase and available reagents.[4]
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and, consequently, a stronger luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer.
-
Serially dilute Pyroxamine in DMSO to create a 10-point concentration range, then dilute in kinase buffer to a 4X final concentration.
-
-
Reaction Setup (384-well plate format):
-
Add 5 µL of the 4X Pyroxamine solution or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Reaction and Detection:
-
Incubate the reaction plate at 30°C for 1 hour.
-
Stop the reaction and measure ATP levels by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no kinase) and negative (DMSO vehicle) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
To confirm that Pyroxamine engages its intended target and potential off-targets in a cellular environment, a target engagement assay is crucial. The NanoBRET™ assay measures the binding of a compound to a specific protein in living cells.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of Pyroxamine.
-
Add the NanoBRET™ tracer and the Pyroxamine dilutions to the cells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ substrate and read the BRET signal on a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
-
Data Presentation and Interpretation
The data from the cross-reactivity studies should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Tier 1 Screening Results for Pyroxamine (1 µM)
| Kinase Target | % Inhibition | Hit ( >70%) |
| Kinase X (Primary Target) | 98% | Yes |
| Kinase A | 85% | Yes |
| Kinase B | 72% | Yes |
| Kinase C | 45% | No |
| Kinase D | 12% | No |
| ... (400+ others) | <10% | No |
Table 2: Hypothetical Comparative IC50 Values for Pyroxamine
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Index (SI) |
| Kinase X (Primary Target) | 10 | 50 | - |
| Kinase A | 200 | 1000 | 20 |
| Kinase B | 800 | >10000 | 80 |
Interpreting the Data:
The Selectivity Index (SI) is a useful metric for quantifying selectivity. It is calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher SI value indicates greater selectivity. In our hypothetical example, Pyroxamine is 20-fold more selective for Kinase X over Kinase A.
The comparison between biochemical and cellular IC50 values is also critical. A significant drop-off in potency in the cellular assay might indicate poor cell permeability or active efflux of the compound.
Functional Implications of Cross-Reactivity
Understanding the signaling pathways in which the primary target and off-targets operate is essential for predicting the functional consequences of cross-reactivity. For instance, if Kinase A (an off-target) is involved in a critical cell survival pathway, its inhibition could lead to either beneficial synergistic effects or unwanted toxicity.
The diagram below illustrates a hypothetical scenario where Kinase X is in a cancer proliferation pathway, while the off-target Kinase A is part of a pathway regulating cardiac function.
Caption: Hypothetical signaling pathways of on-target and off-target kinases.
In this scenario, while Pyroxamine effectively blocks cancer cell proliferation by inhibiting Kinase X, its cross-reactivity with Kinase A could potentially lead to cardiotoxicity. This highlights the importance of cellular and in vivo follow-up studies to assess the real-world consequences of any observed off-target activity.
Comparison with Alternatives
An ideal kinase inhibitor would exhibit an infinitely high selectivity index for its intended target. In reality, all kinase inhibitors show some degree of promiscuity. The selectivity profile of Pyroxamine should be benchmarked against other inhibitors targeting the same kinase or kinase family. For example, a compound like Dasatinib is known to be a multi-kinase inhibitor, effectively targeting several kinases. If Pyroxamine is intended for a highly specific indication, a promiscuous profile similar to Dasatinib would be undesirable. Conversely, for certain applications, polypharmacology can be beneficial. The goal of these comparative studies is to ensure that the selectivity profile of the lead compound is aligned with its intended therapeutic application.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a complex but essential undertaking in modern drug discovery. A systematic, tiered approach, combining broad initial screens with detailed quantitative follow-up, provides the necessary data to make informed decisions about the progression of a lead candidate. By understanding the "why" behind each experimental choice and carefully interpreting the resulting selectivity profile, researchers can mitigate the risks of off-target effects and develop safer, more effective targeted therapies. The this compound scaffold, as exemplified by our hypothetical "Pyroxamine," offers a promising starting point for the design of potent and selective kinase inhibitors, provided that a rigorous cross-reactivity assessment is an integral part of the development process.
References
- 1. 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-(Propan-2-yloxy)pyridin-3-amine Derivatives in Oncology: A Comparative Analysis of PI3K Inhibitors
Introduction: The 6-(Propan-2-yloxy)pyridin-3-amine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with protein targets, thereby enhancing drug potency and selectivity.[1] The derivatization of the pyridine core allows for the fine-tuning of physiochemical properties, improving metabolic stability, permeability, and target binding. This guide focuses on compounds derived from the this compound scaffold, a chemical moiety that has been successfully incorporated into potent kinase inhibitors. A prime example of a drug featuring this scaffold is Pictilisib (GDC-0941) , a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has undergone extensive preclinical and clinical evaluation.[2][3][4]
This guide will provide a detailed comparison of the efficacy of Pictilisib, as a representative of the this compound class, with other notable PI3K inhibitors that do not share this specific core structure: Gedatolisib (PF-05212384) , a dual PI3K/mTOR inhibitor, and Alpelisib (BYL719) , a PI3Kα-selective inhibitor. Through an in-depth analysis of their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols used for their evaluation, this guide aims to offer valuable insights for researchers in oncology and drug development.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.
Pictilisib (GDC-0941) functions as an ATP-competitive inhibitor of class I PI3K isoforms, demonstrating potent activity against p110α and p110δ, with moderate selectivity over p110β and p110γ.[2][3][4] By blocking the catalytic activity of PI3K, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. This, in turn, inhibits the downstream activation of AKT and other effector proteins, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells.
Gedatolisib (PF-05212384) is a dual inhibitor, targeting both PI3K and the mammalian target of rapamycin (mTOR).[5][6] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are key regulators of cell growth and survival. By simultaneously inhibiting both PI3K and mTOR, Gedatolisib offers a more comprehensive blockade of this critical signaling pathway.
Alpelisib (BYL719) is a selective inhibitor of the p110α isoform of PI3K.[7][8] Given that mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are among the most common genetic alterations in cancer, a selective inhibitor like Alpelisib offers the potential for a more targeted therapeutic approach with a potentially improved safety profile.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Efficacy: Preclinical Data
The preclinical efficacy of these inhibitors has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize key efficacy data.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference(s) |
| Pictilisib (GDC-0941) | p110α | 3 | [3][4] |
| p110β | 33 | [2][3][4] | |
| p110δ | 3 | [2][3][4] | |
| p110γ | 75 | [2][3][4] | |
| Gedatolisib (PF-05212384) | p110α | 0.4 | [5][6] |
| p110β | 6 | [6] | |
| p110δ | 6 | [6] | |
| p110γ | 8 | [6] | |
| mTOR | 1.6 | [6] | |
| Alpelisib (BYL719) | p110α | 5 | [7] |
| p110β | 1200 | [7] | |
| p110δ | 290 | [7] | |
| p110γ | 250 | [7] |
In Vitro Cellular Proliferation (IC50/GI50 in µM)
| Cell Line | Cancer Type | Pictilisib (GDC-0941) | Reference(s) |
| U87MG | Glioblastoma | 0.95 | [3] |
| PC3 | Prostate Cancer | 0.28 | [3] |
| MDA-MB-361 | Breast Cancer | 0.72 | [2] |
| A2780 | Ovarian Cancer | 0.14 | [2] |
| IGROV-1 | Ovarian Cancer | 0.07 | [3] |
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference(s) |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 75 mg/kg/day, p.o. | 83% | [2] |
| IGROV-1 | Ovarian Cancer | 150 mg/kg, p.o. | 80% | [2] | |
| MDA-MB-361.1 | Breast Cancer | 150 mg/kg/day, p.o. | Significant delay in tumor progression | [4] |
Clinical Efficacy and Development Status
Pictilisib (GDC-0941) has been evaluated in numerous Phase I and II clinical trials across a range of solid tumors. In a first-in-human Phase I study, Pictilisib was generally well-tolerated and showed signs of antitumor activity, with partial responses observed in patients with V600E BRAF-mutant melanoma and platinum-refractory ovarian cancer with PTEN loss and PIK3CA amplification.[2] However, in a Phase II study (FERGI) in patients with ER-positive, aromatase inhibitor-resistant advanced breast cancer, the addition of Pictilisib to fulvestrant did not significantly improve progression-free survival (PFS) in the overall population.[9][10][11] An exploratory analysis did suggest a potential benefit in patients with both ER- and progesterone receptor-positive tumors.[9][11] Another Phase II study (PEGGY) in hormone receptor-positive, HER2-negative metastatic breast cancer also did not meet its primary endpoint of improved PFS when Pictilisib was added to paclitaxel.[12]
Gedatolisib (PF-05212384) is currently in Phase III clinical development. In the Phase III VIKTORIA-1 trial for HR+/HER2-, PIK3CA wild-type advanced breast cancer, Gedatolisib in combination with fulvestrant and palbociclib demonstrated a statistically significant improvement in PFS compared to fulvestrant alone.
Alpelisib (BYL719) is FDA-approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated, advanced or metastatic breast cancer in combination with fulvestrant, following progression on or after an endocrine-based regimen.
Experimental Methodologies
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the enzymatic activity of PI3K and the inhibitory potential of test compounds.
Caption: Workflow for a TR-FRET based PI3K kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27).
-
Serially dilute the test compound (e.g., Pictilisib) in DMSO, followed by a further dilution in the kinase buffer.
-
Prepare a solution of the PI3K enzyme in the kinase buffer.
-
Prepare a substrate solution containing PIP2 and ATP in the kinase buffer.
-
Prepare detection reagents: Europium-labeled tracer (e.g., anti-GST antibody if using a GST-tagged kinase), biotinylated-PIP3, and Streptavidin-XL665.
-
-
Assay Procedure:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-AKT
This method assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., U87MG) in a suitable culture medium and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT or loading control signal.
-
Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50.
-
In Vivo Efficacy Study: Subcutaneous Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for a subcutaneous tumor xenograft study.
Step-by-Step Protocol:
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., U87MG) to a sufficient number.
-
Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Pictilisib dissolved in a suitable vehicle) or the vehicle alone to the respective groups, typically via oral gavage, once daily.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle-treated control group.
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowable size.
-
Conclusion: A Comparative Perspective
The this compound scaffold has proven to be a valuable component in the design of potent kinase inhibitors, as exemplified by the pan-PI3K inhibitor Pictilisib (GDC-0941). Preclinical data demonstrate its high potency against PI3K isoforms and its efficacy in inhibiting cancer cell growth both in vitro and in vivo. However, clinical trial results for Pictilisib have been mixed, highlighting the challenges of translating potent preclinical activity into significant clinical benefit, particularly for pan-inhibitors which may have on-target toxicities that limit optimal dosing.
In comparison, the dual PI3K/mTOR inhibitor Gedatolisib and the PI3Kα-selective inhibitor Alpelisib represent alternative strategies for targeting the PI3K pathway. The clinical success of Alpelisib in a biomarker-selected population (PIK3CA-mutated breast cancer) underscores the importance of a targeted approach. The ongoing development of Gedatolisib will provide further insights into the potential benefits of dual PI3K/mTOR inhibition.
For researchers in drug development, this comparative analysis illustrates the importance of the chemical scaffold in achieving high potency, while also emphasizing that clinical success is multifactorial, depending on factors such as selectivity, therapeutic window, and patient stratification. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of novel kinase inhibitors, enabling a thorough assessment of their therapeutic potential.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-(Propan-2-yloxy)pyridin-3-amine
This guide provides essential safety and logistical information for the handling of 6-(propan-2-yloxy)pyridin-3-amine (CAS No. 52025-36-2). As a substituted aminopyridine, this compound warrants a cautious and well-informed approach to laboratory safety. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety recommendation. This document moves beyond a simple checklist to establish a self-validating system of safety, ensuring that every step mitigates a specific, identified risk.
Hazard Profile: An Evidence-Based Assessment
While a specific, comprehensive toxicological profile for this compound may be limited, its structure—containing an aminopyridine core—allows for a robust hazard assessment based on well-characterized structural analogs. Aminopyridines are known for their potential neurotoxicity and irritant properties.[1] Data from similar compounds, such as 3-aminopyridine and 4-aminopyridine, indicate a high likelihood of the following hazards.[1]
| Potential Hazard | Classification Category | Rationale and Primary Risk | Supporting Sources |
| Acute Toxicity (Oral, Dermal) | Category 2 or 3 (Toxic/Fatal) | Aminopyridines can be highly toxic if swallowed and may be harmful in contact with the skin. Systemic absorption can lead to serious health effects. | [1] |
| Skin Corrosion / Irritation | Category 2 (Irritant) | Direct contact is likely to cause skin irritation. Prolonged exposure could lead to more severe dermal effects. | [1][2] |
| Serious Eye Damage / Irritation | Category 1 or 2 (Damage/Irritation) | The amine functional group can be corrosive to eye tissue. Direct contact with powder or solutions poses a significant risk of serious, potentially irreversible, eye damage. | [1][2][3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols may cause irritation to the respiratory tract. | [2][4] |
This assessment dictates that all handling procedures must prevent ingestion, inhalation, and contact with skin and eyes.
The Core Directive: Universal PPE Requirements
The following personal protective equipment is the mandatory minimum for any work involving this compound in any form (solid or solution). This baseline protocol is designed to protect against unforeseen contact and minor spills.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned. This provides a removable barrier in case of a frontal splash.
-
Lower Body and Footwear: Full-length pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[5]
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required.[5] Standard safety glasses with side shields do not provide adequate protection against chemical splashes and are insufficient for handling this compound.[6]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are essential.[7] Latex gloves are not appropriate due to their poor resistance to many organic chemicals. A minimum thickness of 4 mil is recommended; for handling larger quantities or for prolonged tasks, increasing thickness or double-gloving is advised.
Operational Plans: Task-Specific PPE Protocols
Safe handling requires adapting PPE to the specific risks of each laboratory procedure. The following step-by-step protocols provide this necessary guidance.
Protocol 1: Handling and Weighing Solid Compound
The primary risks during this operation are the inhalation of fine particulates and contamination of surfaces and skin.
-
Engineering Controls: All weighing operations must be performed within a certified chemical fume hood or a powder containment hood to control airborne particulates.[7]
-
PPE Donning Sequence:
-
Don inner nitrile gloves.
-
Don a lab coat, ensuring cuffs are snug over the inner gloves.
-
Don chemical splash goggles.
-
Don a second, outer pair of nitrile gloves. This double-gloving technique allows for the removal of the contaminated outer layer without exposing the skin.
-
-
Procedure:
-
Doffing and Disposal:
-
Remove outer gloves and dispose of them in a designated hazardous waste container before leaving the fume hood.
-
Remove goggles, lab coat, and inner gloves after stepping away from the immediate work area.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Solution Preparation and Liquid Transfers
The primary risk shifts from particulate inhalation to chemical splashes during this operation.
-
Engineering Controls: All solution preparations and transfers must be conducted in a certified chemical fume hood.[8] Ensure the sash is at the lowest practical height.
-
PPE Up-Configuration:
-
Follow the double-gloving and lab coat procedure from Protocol 1.
-
Wear chemical splash goggles.
-
Add a full-face shield over the goggles. [5] This is critical as it protects the entire face, neck, and chin from splashes that can occur when adding solvent or transferring liquids.
-
-
Procedure:
-
Doffing and Disposal:
-
Dispose of outer gloves in the designated hazardous waste container.
-
Clean the face shield after use.
-
Follow standard doffing procedures for remaining PPE and wash hands.
-
Emergency Protocol: Spill and Exposure Management
In the event of accidental release or exposure, a rapid and correct response is critical.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing the PPE outlined in Protocol 2 (including a face shield), contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11]
-
Collect the absorbed material using non-sparking tools into a labeled hazardous waste container.[9]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.[12]
-
-
Major Spill (outside fume hood):
-
Evacuate the area immediately. Alert your institution's emergency response team.
-
Prevent entry to the area.
-
Cleanup should only be performed by trained personnel equipped with a higher level of PPE, including a full-body chemical-resistant suit and a self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[11]
-
-
Skin Exposure:
-
Eye Exposure:
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling workflow.
-
Waste Characterization: All materials, including gloves, absorbent pads, and disposable lab coats, that come into contact with this compound must be treated as hazardous waste.[12]
-
Containerization: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[12]
-
Disposal Route: Do not dispose of any contaminated materials in the general trash or down the drain.[13] All chemical and contaminated solid waste must be disposed of through your institution's licensed hazardous waste disposal program.[12]
Visualized Workflow: Safe Handling and Disposal
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 6-(Propan-2-yl)pyridin-2-amine | C8H12N2 | CID 21725596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pppmag.com [pppmag.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. lobachemie.com [lobachemie.com]
- 9. echemi.com [echemi.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. actylislab.com [actylislab.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
